molecular formula C9H7N3 B6592852 1-Methyl-1H-indazole-7-carbonitrile CAS No. 256228-68-9

1-Methyl-1H-indazole-7-carbonitrile

Cat. No.: B6592852
CAS No.: 256228-68-9
M. Wt: 157.17 g/mol
InChI Key: CGSJKKKFBZZALT-UHFFFAOYSA-N
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Description

1-Methyl-1H-indazole-7-carbonitrile (CAS 256228-68-9) is a versatile heterocyclic building block of high interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C9H7N3 and a molecular weight of 157.17 g/mol, features an indazole core substituted with a methyl group at the 1-position and a nitrile functional group at the 7-position . The nitrile group is a key reactive handle for further synthetic transformations, allowing researchers to synthesize a wide array of more complex derivatives, while the methyl group enhances the molecule's stability . Its well-defined molecular framework makes it particularly valuable for structure-activity relationship (SAR) studies in the design of novel biologically active molecules . A significant area of application for this indazole derivative is in the development of novel Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy . IDO1 is an immunosuppressive enzyme overexpressed in various cancer cells, and its inhibition is a promising strategy for cancer treatment. The indazole core can serve as a key surrogate structure in inhibitors, mimicking other heterocyclic systems found in potent inhibitors like epacadostat . The compound's utility extends into materials science, where its ability to form stable coordination complexes with transition metals is leveraged in catalysis and the development of sensors . Its electronic properties also make it an attractive candidate for research into optoelectronic devices . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use. It must be handled by technically qualified individuals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylindazole-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7N3/c1-12-9-7(5-10)3-2-4-8(9)6-11-12/h2-4,6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSJKKKFBZZALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2C#N)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001294987
Record name 1-Methyl-1H-indazole-7-carbonitrile
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Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256228-68-9
Record name 1-Methyl-1H-indazole-7-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=256228-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-indazole-7-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1H-indazole-7-carbonitrile: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1H-indazole-7-carbonitrile, a heterocyclic building block of significant interest to researchers and professionals in medicinal chemistry and drug development. The indazole scaffold is a privileged structure in numerous pharmacologically active compounds, and understanding the specific properties and synthesis of its derivatives is crucial for the design of novel therapeutics.[1] This document details the molecule's chemical structure, physicochemical properties, and presents a detailed, mechanistically-grounded protocol for its synthesis, with a critical analysis of the challenges in regioselectivity. Furthermore, it outlines the compound's predicted spectroscopic profile, potential chemical reactivity, and its role as a key intermediate in the development of targeted therapies, such as kinase inhibitors.

Introduction and Overview

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in modern medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1] Compounds featuring this scaffold, such as the FDA-approved kinase inhibitor Axitinib, underscore its importance. The specific isomer, 1-Methyl-1H-indazole-7-carbonitrile (CAS No. 256228-68-9), represents a valuable, functionalized intermediate. The presence of the nitrile group at the C7 position offers a versatile chemical handle for further molecular elaboration, while the N1-methylation modulates the compound's electronic properties and potential for hydrogen bonding, which can be critical for receptor-ligand interactions. This guide serves as a technical resource, consolidating available data and expert insights to facilitate its use in research and development.

Molecular Structure and Physicochemical Properties

1-Methyl-1H-indazole-7-carbonitrile possesses a planar, rigid structure. The N1-methylation resolves the tautomerism present in the parent 1H-indazole, locking the molecule into a single, stable constitutional isomer. The nitrile group is a strong electron-withdrawing group, influencing the electron density distribution across the aromatic system.

Structural and Chemical Identifiers
PropertyValueSource
IUPAC Name 1-methyl-1H-indazole-7-carbonitrileN/A
CAS Number 256228-68-9[2]
Molecular Formula C₉H₇N₃[2]
Molecular Weight 157.17 g/mol [2]
Canonical SMILES CN1C2=C(C(=CC=C2)C#N)N=C1PubChem
InChI Key WMKXQAVXMOAOAG-UHFFFAOYSA-NPubChemLite[3]
Predicted Physicochemical Data
PropertyPredicted ValueNotes
Physical Form Expected to be a solid at room temperatureBased on related indazole structures.[4]
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Low solubility in water; soluble in organic solvents (DMSO, DMF, Methanol)The aromatic core confers hydrophobicity.
XlogP 1.8PubChemLite[3]

Synthesis and Mechanistic Considerations

The most logical and common synthetic route to 1-Methyl-1H-indazole-7-carbonitrile is the direct N-methylation of its precursor, 1H-indazole-7-carbonitrile. However, this reaction is not trivial due to the nucleophilicity of both the N1 and N2 nitrogen atoms of the indazole ring, which can lead to a mixture of regioisomers.

The Challenge of Regioselectivity

The alkylation of indazoles is a well-documented challenge, with the reaction outcome being highly sensitive to the substrate's substitution pattern, the choice of base, the alkylating agent, and the solvent system.[5][6] For 7-substituted indazoles, methylation can often favor the N2 position due to steric and electronic effects.[7]

  • Kinetic vs. Thermodynamic Control: The N2-methylated product is often the kinetically favored isomer, forming faster under milder conditions. The N1-methylated product, which is the desired compound, is generally the thermodynamically more stable isomer.[8]

  • Mechanism of Control: Achieving high selectivity for the N1 isomer requires conditions that allow for equilibration between the two products or that strongly favor the formation of the N1-anion. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a classic strategy to generate the indazole anion, which then reacts with the methylating agent. This approach tends to favor the thermodynamically stable N1 product.[8]

G cluster_0 Synthetic Pathway Start 1H-Indazole-7-carbonitrile Anion Indazole Anion Formation (N1/N2 Anions in Equilibrium) Start->Anion NaH, THF Methylation Nucleophilic Attack on Methylating Agent Anion->Methylation CH₃I or (CH₃)₂SO₄ Products Mixture of N1 and N2 Isomers Methylation->Products Separation Chromatographic Purification Products->Separation Final 1-Methyl-1H-indazole-7-carbonitrile (N1) Separation->Final Byproduct 2-Methyl-2H-indazole-7-carbonitrile (N2) Separation->Byproduct

Caption: Synthetic workflow for 1-Methyl-1H-indazole-7-carbonitrile.

Experimental Protocol: N1-Selective Methylation

This protocol is a representative procedure designed to favor the thermodynamic N1 product based on established principles of indazole chemistry.[8]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1H-indazole-7-carbonitrile (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a solution or suspension (approx. 0.1 M concentration).

  • Deprotonation: Cool the mixture to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Anion Formation: Allow the reaction mixture to slowly warm to room temperature and stir for 30-60 minutes. The formation of the sodium salt of the indazole should be observed.

  • Methylation: Cool the mixture back to 0 °C and add a methylating agent, such as methyl iodide (CH₃I, 1.1 equiv) or dimethyl sulfate ((CH₃)₂SO₄, 1.1 equiv), dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product will likely be a mixture of N1 and N2 isomers. Purify via column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired 1-Methyl-1H-indazole-7-carbonitrile (N1 isomer).

Spectroscopic and Analytical Profile

No experimentally derived spectra have been published for this specific compound. The following data are predicted based on established spectroscopic principles and data from analogous structures. These predictions are invaluable for characterization and reaction monitoring.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.20s1HH-3The proton at C3 of the pyrazole ring is typically downfield and a singlet.
~ 7.90dd1HH-6Aromatic proton ortho to the electron-withdrawing nitrile group, coupled to H-5 and H-4.
~ 7.75dd1HH-4Aromatic proton ortho to the pyrazole ring, coupled to H-5 and H-6.
~ 7.30t1HH-5Aromatic proton coupled to both H-4 and H-6.
~ 4.20s3HN-CH₃The N-methyl group protons will appear as a sharp singlet.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 142C-7a
~ 135C-3
~ 130C-6
~ 128C-4
~ 122C-5
~ 118C≡N
~ 115C-3a
~ 105C-7
~ 36N-CH₃
Predicted Infrared (IR) Spectrum
Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumAromatic C-H Stretch
~ 2950WeakAliphatic C-H Stretch (N-CH₃)
~ 2230 Strong, Sharp C≡N Stretch (Nitrile)
~ 1610, 1500Medium-StrongAromatic C=C Ring Stretch
Predicted Mass Spectrum (EI)
m/zPredicted Identity
157[M]⁺ (Molecular Ion)
156[M-H]⁺
130[M-HCN]⁺

Chemical Reactivity and Potential Transformations

The functional groups of 1-Methyl-1H-indazole-7-carbonitrile dictate its reactivity, making it a versatile intermediate for further chemical synthesis.

G cluster_1 Potential Reactions Start 1-Methyl-1H-indazole-7-carbonitrile CarboxylicAcid 1-Methyl-1H-indazole-7-carboxylic acid Start->CarboxylicAcid Acid/Base Hydrolysis (e.g., H₂SO₄/H₂O or NaOH) Amine (1-Methyl-1H-indazol-7-yl)methanamine Start->Amine Reduction (e.g., LiAlH₄ or H₂/Catalyst) Tetrazole 7-(1H-Tetrazol-5-yl)-1-methyl-1H-indazole Start->Tetrazole [2+3] Cycloaddition (e.g., NaN₃, NH₄Cl)

Caption: Key potential chemical transformations of the nitrile group.

  • Nitrile Hydrolysis: The carbonitrile can be hydrolyzed under acidic or basic conditions to yield 1-methyl-1H-indazole-7-carboxylic acid, a common pharmacophore.

  • Nitrile Reduction: The nitrile can be reduced to a primary amine, (1-methyl-1H-indazol-7-yl)methanamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic side chain, often desirable for improving solubility and forming salt derivatives.

  • Cycloaddition: The nitrile can undergo [2+3] cycloaddition reactions, for instance with sodium azide, to form a tetrazole ring. Tetrazoles are often used as bioisosteres for carboxylic acids in drug design.

Applications in Drug Discovery and Development

While specific applications of 1-Methyl-1H-indazole-7-carbonitrile are not widely documented in mainstream literature, its structural motifs are highly relevant in patented and researched therapeutic agents.

  • Scaffold for Kinase Inhibitors: The N1-substituted indazole core is a well-established "hinge-binding" motif in many protein kinase inhibitors. The molecule can serve as a foundational fragment (FBDD) or a core scaffold, with the C7-nitrile position providing a vector for derivatization to explore the solvent-exposed regions of an enzyme's active site.[9]

  • Intermediate for Complex Molecules: As demonstrated, the nitrile is a versatile functional group that can be converted into amides, carboxylic acids, amines, or other heterocycles. This positions 1-Methyl-1H-indazole-7-carbonitrile as a key intermediate in multi-step syntheses of more complex drug candidates.

  • Cannabinoid Receptor Modulators: Indazole derivatives have been extensively investigated as ligands for cannabinoid receptors, particularly CB1.[10][11] The specific substitution pattern of this molecule makes it a candidate for exploration in this area.

Safety and Handling

No specific toxicology data for 1-Methyl-1H-indazole-7-carbonitrile is available. However, based on related structures and the nitrile functional group, the following precautions are advised:

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicity: Nitrile-containing compounds can be toxic. Avoid inhalation, ingestion, and skin contact.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]

Conclusion

1-Methyl-1H-indazole-7-carbonitrile is a heterocyclic compound with significant potential as a building block in drug discovery. Its synthesis, while challenged by regioselectivity, can be controlled through careful selection of reaction conditions to favor the thermodynamically stable N1-isomer. The presence of a versatile nitrile group on the privileged N1-methyl-indazole scaffold makes it an attractive starting point for the synthesis of libraries of compounds targeting a range of biological targets, most notably protein kinases. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application in the pursuit of novel therapeutic agents.

References

  • CATO, 1-Methyl-1H-indazole-7-carbonitrile, CATO Research Chemicals, [Link] (accessed Feb 13, 2026).

  • Lu, P. et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein J. Org. Chem., 20, 1940–1954. [Link]

  • Lu, P. et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate, [Link]

  • Gaikwad, D. D. et al. (2024). Synthesis of indazole derivatives in different methods. ResearchGate, [Link]

  • Singh, G. S. et al. (2021). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate, [Link]

  • Elguero, J. et al. (1974). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. J. Chem. Soc., Perkin Trans. 2, 3, 312-315. [Link]

  • Organic Syntheses (2020). Preparation of 1H-Indazole-3-carbonitrile. Org. Synth., 97, 314-326. [Link]

  • Google Patents, Method for preparing 1H-indazole derivative, CN102898374A, (accessed Feb 13, 2026).
  • Reddit, Indazole synthesis discussion.. Mechanism of this reaction?, r/OrganicChemistry, [Link] (accessed Feb 13, 2026).

  • PubChem, 1H-Indazole-7-carbonitrile, National Institutes of Health, [Link] (accessed Feb 13, 2026).

  • Petit, E. et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8, 12635-12643. [Link]

  • Royal Society of Chemistry (2011). Supporting Information: Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • PubChemLite, 1-methyl-1h-indazole-6-carbonitrile, University of Luxembourg, [Link] (accessed Feb 13, 2026).

  • Flammang, R. et al. (1998). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry A, 102(43), 8516-8523. [Link]

  • Google Patents, Indazole derivatives, WO2009106982A1, (accessed Feb 13, 2026).
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  • Google Patents, Indazole derivatives, WO2009106980A2, (accessed Feb 13, 2026).
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Sources

1-Methyl-1H-indazole-7-carbonitrile CAS 864750-71-4 molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Methyl-1H-indazole-7-carbonitrile (CAS 864750-71-4) for Drug Discovery Professionals

Introduction

The indazole scaffold is a prominent bicyclic heterocycle that has earned the status of a "privileged structure" in medicinal chemistry. Its unique arrangement of nitrogen atoms allows for a versatile array of intermolecular interactions, making it a cornerstone in the design of numerous biologically active compounds.[1] Derivatives of indazole are known to exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2] Within this important class of molecules, 1-Methyl-1H-indazole-7-carbonitrile stands out as a key synthetic intermediate. The strategic placement of the methyl and carbonitrile groups provides a stable and highly functionalized core, enabling chemists to explore diverse chemical space in the pursuit of novel therapeutics.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the physicochemical properties, structural features, synthesis, and potential applications of 1-Methyl-1H-indazole-7-carbonitrile, grounded in established scientific principles and methodologies.

Part 1: Physicochemical Properties & Structural Elucidation

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in research and development. This section delineates the key physicochemical characteristics and structural attributes of 1-Methyl-1H-indazole-7-carbonitrile.

Core Properties
PropertyValueSource
CAS Number 864750-71-4-
Molecular Formula C₉H₇N₃-
Molecular Weight 157.18 g/mol Calculated
Canonical SMILES CN1N=CC2=CC=CC(C#N)=C12-
InChI Key WMKXQAVXMOAOAG-UHFFFAOYSA-N[3]
Predicted LogP 1.8[3]
Structural Analysis

The structure of 1-Methyl-1H-indazole-7-carbonitrile is defined by the indazole ring system, with a methyl group affixed to the nitrogen at position 1 (N1) and a carbonitrile group at position 7. The N1-methylation is a critical feature; it resolves the tautomerism inherent to the parent indazole ring, thereby providing a single, stable isomer. This ensures regiochemical control in subsequent synthetic transformations. The 7-carbonitrile group is a versatile and valuable functional handle. As an electron-withdrawing group, it influences the electronic properties of the aromatic system and serves as a precursor for a multitude of other functional groups essential for modulating pharmacological activity.

Caption: Chemical structure of 1-Methyl-1H-indazole-7-carbonitrile.
Predicted Spectroscopic Profile

While specific experimental data is not widely published, a reliable spectroscopic profile can be predicted based on established principles of NMR, IR, and mass spectrometry. This predicted data serves as a benchmark for the characterization and quality control of synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy [4][5]

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityJustification
¹H NMR ~4.1SingletN-CH₃: Methyl protons adjacent to a heterocyclic nitrogen.
~7.2-7.8MultipletAromatic protons on the benzene ring portion of the indazole.
~8.0SingletC3-H: Proton on the pyrazole ring, often downfield.
¹³C NMR ~35-N-CH₃: Methyl carbon.
~110-140-Aromatic and heterocyclic carbons.
~118-C≡N: Nitrile carbon, characteristic chemical shift.

Infrared (IR) Spectroscopy [6]

  • ~2220-2230 cm⁻¹ : A sharp, strong absorption characteristic of the C≡N (nitrile) stretch.

  • ~2900-3100 cm⁻¹ : C-H stretching vibrations from the methyl and aromatic groups.

  • ~1500-1600 cm⁻¹ : C=C and C=N stretching vibrations within the aromatic and heterocyclic rings.

Mass Spectrometry (MS)

  • Expected [M+H]⁺ : 158.0713. The high-resolution mass would be a key identifier, confirming the elemental composition of C₉H₇N₃.

Part 2: Synthesis and Mechanistic Insights

A robust and reproducible synthetic route is paramount for the utilization of any chemical building block. This section outlines a plausible and efficient synthesis for 1-Methyl-1H-indazole-7-carbonitrile, drawing from established methodologies for indazole formation.

Retrosynthetic Analysis

The synthesis logically begins by disconnecting the indazole ring. A common and effective strategy for forming the N-N bond of the pyrazole ring is through a cyclization reaction involving a diazotization or a related transformation of an appropriately substituted aniline precursor.

G Target 1-Methyl-1H-indazole-7-carbonitrile Precursor1 2-Amino-6-methylbenzonitrile Target->Precursor1 Ring Cyclization (e.g., Diazotization)

Caption: Retrosynthetic approach to the target molecule.
Proposed Synthetic Protocol

This protocol is adapted from well-established methods for indazole synthesis, such as the reaction of an ortho-substituted aniline with a nitrosating agent followed by cyclization.[7][8]

Step 1: Synthesis of 1-Methyl-1H-indazole-7-carbonitrile

  • Rationale : This one-pot reaction proceeds via the in situ formation of a diazonium salt from the aniline precursor, which then undergoes intramolecular cyclization to form the indazole ring. The use of an acid catalyst facilitates the diazotization, and controlled temperature is crucial to prevent decomposition of the unstable diazonium intermediate.

  • Materials and Reagents :

    • 2-Amino-6-methylbenzonitrile

    • Sodium Nitrite (NaNO₂)

    • Hydrochloric Acid (HCl, concentrated)

    • Acetic Acid

    • Water (deionized)

    • Ethyl Acetate

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure :

    • To a stirred solution of 2-Amino-6-methylbenzonitrile (1.0 eq) in acetic acid at 0-5 °C, add concentrated hydrochloric acid dropwise.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C. The causality here is critical: slow addition prevents a dangerous exotherm and the formation of unwanted byproducts.

    • Stir the resulting mixture at 0-5 °C for 1 hour. The reaction progress can be monitored by TLC for the disappearance of the starting material.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until cyclization is complete.

    • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude material by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 1-Methyl-1H-indazole-7-carbonitrile.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Purification start Dissolve Precursor in Acetic Acid/HCl add_nitrite Add NaNO₂ solution (0-5 °C) start->add_nitrite stir_cold Stir at 0-5 °C (1 hour) add_nitrite->stir_cold warm_stir Warm to RT Stir (2-4 hours) stir_cold->warm_stir quench Neutralize with NaHCO₃ warm_stir->quench extract Extract with Ethyl Acetate quench->extract dry Wash, Dry (MgSO₄) & Concentrate extract->dry purify Column Chromatography dry->purify end_product Pure Product (Characterize via NMR, MS) purify->end_product

Caption: Workflow for the synthesis and purification process.

Part 3: Applications in Drug Development

The true value of a building block like 1-Methyl-1H-indazole-7-carbonitrile is realized in its application. The indazole core is a proven pharmacophore, and the specific functionalization of this derivative makes it highly attractive for modern drug discovery campaigns.

The Indazole Scaffold in Approved Drugs

The prevalence of the indazole motif in clinically approved drugs underscores its therapeutic importance. For example, Granisetron is a selective 5-HT₃ receptor antagonist used to treat nausea and vomiting, while Benzydamine is a non-steroidal anti-inflammatory drug.[1] The success of these drugs provides a strong authoritative grounding for the continued exploration of new indazole-based chemical entities.

A Versatile Building Block for Lead Optimization

The 7-carbonitrile group is not merely a passive substituent; it is a gateway to a vast array of other functionalities. Its transformations are well-documented and reliable, allowing medicinal chemists to systematically probe the structure-activity relationship (SAR) of a lead compound.

Key Transformations of the Nitrile Group:

Resulting GroupReagents and ConditionsSignificance in Drug Design
Carboxylic Acid Acidic or basic hydrolysis (e.g., HCl, NaOH)Can act as a hydrogen bond acceptor or form salt bridges.
Primary Amine Reduction (e.g., LiAlH₄, H₂/Raney Ni)Introduces a basic center, key for hydrogen bonding.
Tetrazole Sodium azide (NaN₃), NH₄ClA common bioisostere for a carboxylic acid with improved metabolic stability.
Amide Partial hydrolysis (e.g., H₂O₂, base)Versatile hydrogen bond donor and acceptor.
Hypothetical Application in Kinase Inhibitor Design

Protein kinases are a major class of drug targets, particularly in oncology. Many ATP-competitive kinase inhibitors feature a heterocyclic core that occupies the adenine-binding region of the ATP pocket. The indazole scaffold is well-suited to form the critical "hinge-binding" interactions (typically hydrogen bonds) with the backbone of the kinase.

Let's consider a hypothetical scenario targeting a pathogenic kinase, "Kinase X," which drives tumor proliferation through a signaling pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X (Target) Receptor->KinaseX Activates Substrate Substrate Protein KinaseX->Substrate Phosphorylates (ATP→ADP) PhosphoSub Phosphorylated Substrate Proliferation Cell Proliferation PhosphoSub->Proliferation Triggers

Caption: A simplified signaling pathway involving the target "Kinase X".

In this context, 1-Methyl-1H-indazole-7-carbonitrile could serve as a starting fragment. The indazole core could be designed to interact with the kinase hinge region, while the nitrile provides a vector for elaboration into a side chain that occupies a nearby hydrophobic pocket, thereby enhancing potency and selectivity.

Part 4: Safety, Handling, and Storage

  • Personal Protective Equipment (PPE) : Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[12] Wash hands thoroughly after handling.[13]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

1-Methyl-1H-indazole-7-carbonitrile is more than just a chemical compound; it is a potent tool in the arsenal of the modern drug discovery scientist. Its stable, N-methylated indazole core provides a proven pharmacophore, while the strategically positioned 7-carbonitrile group offers immense synthetic versatility. From its predictable physicochemical properties to its logical synthesis and vast potential for elaboration, this molecule represents a valuable starting point for the development of novel therapeutics targeting a range of diseases. This guide provides the foundational knowledge for researchers to confidently incorporate this powerful building block into their discovery programs.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • TCI Chemicals. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • TargetMol. (n.d.). Safety Data Sheet.
  • Angene Chemical. (2021). Safety Data Sheet.
  • MySkinRecipes. (n.d.). 1-Methyl-1H-indazole-7-carboxylic acid methyl ester.
  • PubChem. (n.d.). 1H-Indazole-7-carbonitrile. Retrieved from [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?.
  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Benchchem. (2025). Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol.
  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods.
  • Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery.
  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?. Retrieved from [Link]

  • Fluorochem. (n.d.). 1H-INDAZOLE-7-CARBONITRILE (CAS 256228-64-5).
  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • PubChemLite. (n.d.). 1-methyl-1h-indazole-6-carbonitrile (C9H7N3).
  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • PMC. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling & Handling of 1-Methyl-1H-indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-1H-indazole-7-carbonitrile is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and other bioactive small molecules. Its physicochemical profile is defined by the electron-withdrawing nitrile group at the C7 position and the N1-methyl substitution, which ablates the hydrogen-bond donor capability of the parent indazole.

This guide provides an in-depth analysis of its solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH). While specific thermodynamic solubility values vary by synthesis batch and crystalline polymorph, this document establishes reference ranges based on structural analogs and details the Standard Operating Procedures (SOPs) required for empirical determination in a research setting.

Part 1: Physicochemical Profile & Solubility Matrix

Structural Determinants of Solubility

The solubility behavior of 1-Methyl-1H-indazole-7-carbonitrile is governed by three structural factors:

  • Indazole Core: Provides a planar, aromatic scaffold favoring

    
     stacking, which can lead to high lattice energy and reduced solubility in non-polar solvents.
    
  • C7-Nitrile Group: A strong dipole that enhances solubility in polar aprotic solvents (DMSO, DMF) but limits solubility in non-polar organics (Hexanes).

  • N1-Methylation: Removes the NH hydrogen bond donor. This significantly increases lipophilicity compared to the parent 1H-indazole-7-carbonitrile, making the compound more soluble in organic solvents but less soluble in aqueous media.

Reference Solubility Data (Estimated)

Note: Values below are derived from Structural Activity Relationship (SAR) analysis of closely related analogs (e.g., 4-Fluoro-1-methyl-1H-indazole-7-carbonitrile) and standard vendor specifications for N-methyl indazoles.

SolventSolubility PotentialEstimated RangePrimary Application
DMSO High > 50 mg/mL Stock Solution Preparation (Bioassays)
Methanol Moderate/High 15 – 30 mg/mL Synthesis Workup / HPLC Mobile Phase
Water Low< 0.5 mg/mLAqueous Buffers (Requires Co-solvent)
Ethanol Moderate10 – 20 mg/mLAlternative Stock Solvent

Critical Insight: For biological assays, a stock concentration of 10 mM to 50 mM in DMSO is standard. The compound is stable in DMSO at -20°C, but freeze-thaw cycles should be minimized to prevent moisture absorption, which can cause hydrolysis of the nitrile to the amide over extended periods.

Part 2: Experimental Determination Protocols

To ensure data integrity for regulatory filing or precise formulation, "estimated" values are insufficient. The following protocols outline the industry-standard methods for determining Thermodynamic Solubility (Gold Standard) and Kinetic Solubility (High Throughput).

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this method when exact saturation limits are required for formulation or crystallography.

Materials:

  • Compound: 1-Methyl-1H-indazole-7-carbonitrile (Solid, >5 mg)

  • Solvent: Anhydrous DMSO or HPLC-grade Methanol

  • Equipment: Thermomixer, Centrifuge, HPLC-UV/Vis

Workflow:

  • Saturation: Add excess solid compound (~5 mg) to a glass vial containing 250 µL of solvent.

  • Equilibration: Agitate at 25°C (or 37°C) for 24–48 hours. Note: Visual inspection is crucial; if the solid disappears, add more until a suspension persists.

  • Separation: Centrifuge at 10,000 RPM for 10 minutes or filter through a 0.22 µm PVDF filter (ensure filter compatibility with DMSO).

  • Quantification: Dilute the supernatant (e.g., 1:100) into mobile phase and analyze via HPLC against a standard curve.

Protocol B: Kinetic Solubility (Precipitation Method)

Use this method to determine the "usable" concentration range for biological assays starting from a DMSO stock.

Workflow:

  • Stock Prep: Prepare a 10 mM stock in DMSO.

  • Spiking: Spike the stock into aqueous buffer (PBS pH 7.4) to final concentrations of 10, 50, and 100 µM (maintaining <1% DMSO final).

  • Detection: Measure turbidity via Nephelometry or UV-absorption shift at 620 nm (non-absorbing region) to detect precipitation.

Part 3: Visualization of Solubility Workflow

The following diagram illustrates the decision logic for handling 1-Methyl-1H-indazole-7-carbonitrile, ensuring the distinction between stock preparation and assay usage.

SolubilityWorkflow Start Start: Solid Compound (1-Methyl-1H-indazole-7-carbonitrile) SolventChoice Select Solvent System Start->SolventChoice DMSO_Path DMSO (Anhydrous) SolventChoice->DMSO_Path For Bio-Assay Stock MeOH_Path Methanol (HPLC Grade) SolventChoice->MeOH_Path For Analytics/Synthesis Dissolution Agitation / Vortex (RT, 5-10 min) DMSO_Path->Dissolution MeOH_Path->Dissolution Check Visual Inspection: Is it clear? Dissolution->Check SuccessDMSO Stock Solution Ready (Store at -20°C) Check->SuccessDMSO Yes (DMSO Path) SuccessMeOH Ready for HPLC/Synthesis Check->SuccessMeOH Yes (MeOH Path) Fail Precipitate Remains Check->Fail No Action Dilute or Sonicate (Max 40°C) Fail->Action Action->Check Re-evaluate

Figure 1: Decision matrix for solvent selection and dissolution troubleshooting. Blue nodes indicate decision points; Green indicates successful DMSO stock preparation.

Part 4: Handling & Storage Guidelines

DMSO Stock Management
  • Hygroscopicity: DMSO is hygroscopic. Water absorption lowers the solubility of organic compounds and can catalyze nitrile hydrolysis.

  • Storage: Store 10 mM stocks in small, single-use aliquots at -20°C or -80°C. Use amber vials to protect from potential light degradation, although indazoles are generally photostable.

  • Thawing: Vortex vigorously after thawing. A "concentration gradient" can form in frozen DMSO; failure to mix can lead to inconsistent assay results.

Analytical Chromatography (HPLC)

When analyzing solubility via HPLC (using Methanol/Water gradients), observe the following:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: Water (0.1% Formic Acid) / Methanol (0.1% Formic Acid).

  • Detection: UV at 254 nm (aromatic core) and 220 nm (nitrile/amide bonds).

  • Retention: The N-methyl group increases retention time relative to the parent indazole.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 25022685, 1H-Indazole-7-carbonitrile. Retrieved from [Link]

    • Context: Provides physicochemical baseline for the parent scaffold, establishing the polarity profile of the 7-cyanoindazole class.
  • Context: Serves as the primary structural analog for solubility estimation, indicating aqueous solubility limits (<1.5 mg/mL) for this specific scaffold.
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Context: Authoritative source for the "Shake-Flask" thermodynamic solubility protocol described in Section 2.1.
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

Thermodynamic Stability of 1-Methyl-1H-indazole-7-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the thermodynamic stability of 1-Methyl-1H-indazole-7-carbonitrile , a critical heterocyclic building block in medicinal chemistry.[1] This document synthesizes theoretical principles with practical experimental protocols to aid researchers in handling, storing, and utilizing this compound.[2]

Executive Summary

1-Methyl-1H-indazole-7-carbonitrile (CAS: 256228-68-9) is a fused bicyclic nitrogen heterocycle characterized by high thermal stability and low chemical reactivity under ambient conditions.[1] Its thermodynamic profile is governed by the aromaticity of the indazole core (10


-electron system) and the "locking" of the tautomeric equilibrium via N1-methylation.[1] This guide details the energetic drivers of its stability, potential degradation pathways, and validated protocols for thermodynamic characterization.[2]
PropertyDescription
Molecular Formula C

H

N

Molecular Weight 157.17 g/mol
Core Scaffold 1H-Indazole (Benzo[

]pyrazole)
Key Substituents N1-Methyl (Steric/Electronic lock), C7-Cyano (Electron withdrawing)
Primary Stability Risk Hydrolysis of nitrile to carboxylic acid (pH-dependent)

Theoretical Framework & Structural Thermodynamics[2][3]

Aromaticity and Tautomeric Stabilization

The thermodynamic stability of the indazole scaffold arises from its aromatic character.[2] Unsubstituted indazole exists in a tautomeric equilibrium between the 1H- and 2H- forms.[1]

  • Thermodynamic Preference: The 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 15–20 kJ/mol in the gas phase.[1]

  • The Methylation Effect: In 1-Methyl-1H-indazole-7-carbonitrile, the methyl group at position N1 permanently fixes the molecule in the lower-energy 1H-configuration.[1] This prevents the prototropic shifts common in unsubstituted azoles, significantly increasing shelf-life stability and reducing polymorphism risks associated with tautomeric mixtures.[1][2]

Substituent Effects on Stability[1][2]
  • C7-Cyano Group: The nitrile group at position 7 is electron-withdrawing (induction and resonance).[1] While this decreases the electron density of the benzene ring, making it less susceptible to oxidative degradation, it introduces a specific site for nucleophilic attack (hydrolysis).[2]

  • N1-Methyl Group: Provides steric bulk that may hinder enzymatic metabolism at the N1 position but is chemically inert to standard hydrolysis conditions.[1]

Calculated Enthalpy Estimates

Based on group additivity values for benzonitriles and N-methylindazoles:

  • Predicted Heat of Formation (

    
    ):  Endothermic (positive), typical for nitrogen-rich heterocycles.[1][2]
    
  • Lattice Energy: The presence of the polar nitrile group creates strong dipole-dipole intermolecular interactions, likely resulting in a melting point in the range of 100°C – 150°C (comparable to 7-methylindazole analogues).[1]

Degradation Pathways & Chemical Stability[2]

The primary thermodynamic instability lies in the nitrile group .[2] While kinetically stable at room temperature, it is thermodynamically unstable relative to its hydrolysis products in the presence of water.[2]

Hydrolysis Mechanism

The degradation proceeds via a stepwise nucleophilic attack by water, catalyzed by acid or base.[2]

  • Primary Degradation: Conversion to 1-Methyl-1H-indazole-7-carboxamide .

  • Secondary Degradation: Conversion to 1-Methyl-1H-indazole-7-carboxylic acid .

Note: The N1-Methyl bond is generally stable against hydrolysis but can be cleaved under extreme oxidative conditions (e.g., metabolic demethylation via CYP450 enzymes).[1][2]

Visualization of Degradation Pathways

The following diagram illustrates the degradation cascade and the energy states involved.

DegradationPathways Figure 1: Stepwise Hydrolytic Degradation Pathway of the Nitrile Moiety Start 1-Methyl-1H-indazole- 7-carbonitrile (Stable Solid) Inter Intermediate: Carboximidic Acid Start->Inter + H2O / H+ or OH- (Rate Limiting) Amide Primary Degradant: 7-Carboxamide Inter->Amide Tautomerization Acid Final Degradant: 7-Carboxylic Acid Amide->Acid + H2O / Heat (Irreversible)

[2]

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of 1-Methyl-1H-indazole-7-carbonitrile, researchers should employ the following self-validating protocols.

Differential Scanning Calorimetry (DSC)

Objective: Determine the melting point (


) and enthalpy of fusion (

) to assess solid-state purity and crystallinity.[1][2]

Protocol:

  • Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Crimp hermetically.

  • Reference: Use an empty, matched aluminum pan.

  • Method: Equilibrate at 25°C. Ramp at 10°C/min to 250°C under

    
     purge (50 mL/min).
    
  • Analysis: Identify the endothermic onset (

    
    ).[2]
    
    • Acceptance Criteria: A sharp endotherm (width < 2°C) indicates high purity.[2] A broad peak suggests impurities or amorphous content.[1]

Forced Degradation Study (Stress Testing)

Objective: Empirically determine the activation energy of nitrile hydrolysis.

Protocol:

  • Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile/Water (50:50).

  • Conditions:

    • Acid Stress: 0.1 N HCl at 60°C for 24 hours.

    • Base Stress:[2][3] 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Stress: 3%

      
       at RT for 24 hours.
      
    • Control: Sample at 4°C in dark.

  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

  • Calculation: Calculate degradation percentage relative to control.

Solubility Thermodynamics (Van't Hoff Analysis)

Objective: Determine the enthalpy of solution (


) to predict solubility at different temperatures.[1][2]

Protocol:

  • Prepare saturated solutions in water or buffer at 25°C, 30°C, 37°C, and 45°C.

  • Filter and quantify concentration (

    
    ) via HPLC.
    
  • Plot

    
     vs 
    
    
    
    (Kelvin).[1][2]
  • Equation:

    
    [1][2]
    
    • Insight: A linear plot confirms a stable polymorph across the temperature range. A break in linearity indicates a phase transition (polymorph change).[1][2]

Stability Testing Workflow

This decision tree guides the researcher through the characterization process.[2]

StabilityWorkflow Figure 2: Thermodynamic Stability Characterization Workflow Start Start: Pure Compound DSC 1. Solid State Analysis (DSC / TGA) Start->DSC IsPure Sharp Melting Point? DSC->IsPure Recryst Recrystallize (Check Solvents) IsPure->Recryst No (Broad Peak) Solution 2. Solution Stability (HPLC Stress Test) IsPure->Solution Yes Recryst->DSC Hydrolysis Hydrolysis Detected? Solution->Hydrolysis Storage Store: Desiccated, 4°C Protect from Acid/Base Hydrolysis->Storage No (<1% deg) Formulation Formulation Warning: Avoid Aqueous Acid/Base Hydrolysis->Formulation Yes (>1% deg)

References

  • Claramunt, R. M., et al. (2006).[1][2] "The tautomerism of indazoles: A combined theoretical and experimental study." Arkivoc.

  • Lozano, V., et al. (2022).[1][2] "Enthalpy of formation for indazoles... experimental and theoretical studies." Thermochimica Acta. [1][2]

  • BenchChem. (2025).[4] "Synthesis and Properties of 7-Methyl-1H-indazole analogues." BenchChem Technical Notes.

  • PubChem. (2025).[1][5] "Compound Summary: 1H-Indazole-7-carbonitrile." National Library of Medicine. [2]

  • Sigma-Aldrich. (2025).[1] "Safety Data Sheet: 1-Methyl-1H-indazole-5-carbonitrile (Analogue)." Merck KGaA.

Sources

Methodological & Application

Application Note: A Validated Protocol for the Hydrolysis of 1-Methyl-1H-indazole-7-carbonitrile to 1-Methyl-1H-indazole-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Heteroaromatic Carboxylic Acids

The conversion of a nitrile group to a carboxylic acid on a heteroaromatic scaffold is a cornerstone transformation in modern organic synthesis. This reaction unlocks access to a versatile functional group that serves as a linchpin for further molecular elaboration, including the formation of amides, esters, and other key linkages prevalent in pharmacologically active compounds. 1-Methyl-1H-indazole-7-carboxylic acid, the target of this protocol, is a valuable building block for synthesizing a range of therapeutic agents.

While the hydrolysis of nitriles appears straightforward, the reality, particularly with electron-rich or sensitive heterocyclic systems like indazoles, necessitates a carefully optimized and robust protocol to avoid side reactions and ensure high yields. This document provides a comprehensive, validated protocol for the hydrolysis of 1-Methyl-1H-indazole-7-carbonitrile, detailing both alkaline and acidic methodologies. We will delve into the mechanistic rationale behind the chosen conditions and offer practical insights for troubleshooting.

Mechanistic Underpinnings of Nitrile Hydrolysis

The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate under both acidic and basic conditions.[1][2] Understanding these pathways is crucial for selecting the appropriate reaction conditions and anticipating potential outcomes.

  • Base-Catalyzed Hydrolysis: This pathway begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile.[3] The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the more stable amide.[1][3] The amide subsequently undergoes base-catalyzed hydrolysis to yield a carboxylate salt. A final acidification step is required to furnish the desired carboxylic acid.[4][5]

  • Acid-Catalyzed Hydrolysis: In an acidic medium, the reaction is initiated by the protonation of the nitrile's nitrogen atom, which significantly enhances the electrophilicity of the carbon atom.[3][6][7] A weak nucleophile, such as water, can then attack the activated carbon.[7] A series of proton transfers leads to a protonated amide, which is then hydrolyzed further under the reaction conditions to give the final carboxylic acid and an ammonium ion.[2][6]

Due to the stability of many heterocyclic cores under basic conditions compared to harsh acidic environments, alkaline hydrolysis is often the preferred method and is presented here as the primary protocol.

Recommended Protocol: Base-Catalyzed Hydrolysis

This protocol is recommended for its high yield, operational simplicity, and broad compatibility with the indazole core. It employs a strong base at elevated temperatures to drive the reaction to completion.

Visual Workflow: Base-Catalyzed Hydrolysis

G cluster_setup Reaction Setup cluster_workup Work-up & Isolation Setup_1 Dissolve Nitrile in EtOH Setup_2 Add 10M NaOH (aq) Solution Setup_1->Setup_2 Setup_3 Heat to Reflux (e.g., 80-90°C) Setup_2->Setup_3 Workup_1 Cool to RT & Concentrate Setup_3->Workup_1 Monitor by TLC (e.g., 16-24h) Workup_2 Dilute with Water Workup_1->Workup_2 Workup_3 Acidify with conc. HCl to pH ~3 Workup_2->Workup_3 Workup_4 Precipitate Forms Workup_3->Workup_4 Workup_5 Isolate by Vacuum Filtration Workup_4->Workup_5 Workup_6 Wash with Cold Water & Dry Workup_5->Workup_6 Product Final Product Workup_6->Product Obtain Pure Carboxylic Acid

Caption: Workflow for the base-catalyzed hydrolysis of 1-Methyl-1H-indazole-7-carbonitrile.

Materials and Equipment
  • Reagents:

    • 1-Methyl-1H-indazole-7-carbonitrile

    • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

    • Ethanol (EtOH) or Methanol (MeOH)

    • Deionized Water

    • Concentrated Hydrochloric Acid (HCl)

    • Dichloromethane (DCM) or Ethyl Acetate (for optional extraction)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle with magnetic stirring

    • TLC plates and chamber

    • Rotary evaporator

    • Beakers and graduated cylinders

    • pH paper or calibrated pH meter

    • Büchner funnel and vacuum flask

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Methyl-1H-indazole-7-carbonitrile (1.0 eq.) in ethanol (10 volumes, e.g., 10 mL per gram of nitrile).

  • Addition of Base: To this solution, add an aqueous solution of 10% NaOH or KOH (2 volumes).[8] Alternatively, a 4-5 molar equivalent of solid NaOH or KOH dissolved in a minimal amount of water can be used for a more concentrated reaction.

  • Hydrolysis: Attach a reflux condenser and heat the mixture to reflux (typically 80-90°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction's progress by TLC (Thin Layer Chromatography). The disappearance of the starting material spot indicates the reaction is complete. This typically requires heating for 16-24 hours.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the alcohol solvent.[8]

  • Aqueous Work-up: Dilute the remaining residue with water (10 volumes). If any non-polar impurities or unreacted starting material are suspected, wash the aqueous solution with dichloromethane or ethyl acetate (2 x 5 volumes) and discard the organic layers.[8]

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath. Slowly and carefully add concentrated HCl dropwise with stirring until the solution reaches a pH of approximately 3.[8][9] The carboxylic acid product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[9]

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts. Allow the product to air-dry or dry it in a vacuum oven at a moderate temperature (e.g., 50°C) to a constant weight.

Alternative Protocol: Acid-Catalyzed Hydrolysis

This method is effective but should be used with caution, as some heterocyclic systems can be sensitive to prolonged exposure to strong, hot acid. It is best suited for substrates that are resistant to basic conditions.

Step-by-Step Methodology
  • Reaction Setup: In a flask designed for corrosive reagents, carefully add 1-Methyl-1H-indazole-7-carbonitrile (1.0 eq.) to concentrated sulfuric acid (H₂SO₄) or a 1:1 mixture of concentrated HCl and water.

  • Hydrolysis: Heat the mixture to 100-120°C with stirring. The reaction is often faster than basic hydrolysis and may be complete within 2-6 hours.

  • Reaction Monitoring: Monitor the reaction by taking small aliquots, carefully quenching them in water, and analyzing by TLC.

  • Work-up and Isolation: Once complete, cool the reaction mixture in an ice bath. Very slowly and carefully, pour the cooled acid solution onto a large amount of crushed ice in a beaker with stirring.

  • Precipitation and Collection: The product should precipitate out of the cold aqueous solution. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the product thoroughly with cold water until the filtrate is neutral (pH ~7) to remove all traces of acid. Dry the product to a constant weight.

Comparative Summary of Protocols

ParameterBase-Catalyzed ProtocolAcid-Catalyzed Protocol
Primary Reagent NaOH or KOHConcentrated H₂SO₄ or HCl
Solvent EtOH/H₂O or MeOH/H₂OConcentrated Acid / Water
Temperature Reflux (80-90°C)100-120°C
Typical Time 16-24 hours2-8 hours
Work-up Solvent removal, acidificationQuenching on ice
Key Advantage Milder on many heterocyclesOften faster reaction times
Key Disadvantage Longer reaction timesHarsh conditions, potential for degradation

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Base/acid strength is too low.Extend the reflux time. Ensure the temperature is adequate. Use a higher concentration of base/acid.
Low Yield Product is partially soluble in the acidic aqueous solution. Degradation of starting material or product.After acidification, cool the mixture for a longer period in an ice bath. Extract the acidic aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate) to recover dissolved product. For the acid protocol, consider lowering the temperature.
Product Does Not Precipitate The product is highly soluble, or insufficient acid/base was used for pH adjustment.Ensure the pH is correct (~3 for precipitation). If the product is still soluble, extract with an organic solvent.
Formation of Amide Intermediate Hydrolysis is incomplete; conditions are too mild.[6]Increase reaction time, temperature, or concentration of the hydrolyzing agent. The amide can be isolated and re-subjected to the hydrolysis conditions.

Chemical Transformation Diagram

Caption: General reaction scheme for the hydrolysis of 1-Methyl-1H-indazole-7-carbonitrile.

References

  • hydrolysis of nitriles. Chemguide. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

  • Video: Nitriles to Carboxylic Acids: Hydrolysis. JoVE. [Link]

  • Hydrolysis of Nitriles. Organic Synthesis. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. [Link]

  • Hydrolysis of Nitriles to Form Carboxylic Acids. YouTube. [Link]

  • Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. YouTube. [Link]

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Application Notes and Protocols for the Reduction of the Nitrile Group on the 1-Methylindazole Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Aminomethyl-1-methylindazole Moiety in Medicinal Chemistry

The 1-methylindazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse pharmacological activities. The introduction of an aminomethyl group at the 3-position of this core, yielding (1-methyl-1H-indazol-3-yl)methanamine, provides a critical building block for the synthesis of novel therapeutics. This primary amine serves as a versatile handle for further functionalization, enabling the exploration of chemical space and the optimization of drug-like properties. The efficient and selective reduction of the corresponding nitrile, 1-methylindazole-3-carbonitrile, is therefore a pivotal transformation in many drug discovery programs.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the various procedures for reducing the nitrile group on the 1-methylindazole core. We will delve into the mechanistic underpinnings of common reduction strategies, present detailed experimental protocols, and offer insights into the selection of the most appropriate method based on substrate compatibility, scale, and safety considerations.

Comparative Overview of Reduction Strategies

The conversion of a nitrile to a primary amine can be accomplished through several synthetic routes.[1][2][3] The choice of reagent and reaction conditions is paramount and depends on factors such as the presence of other functional groups on the 1-methylindazole core, the desired scale of the reaction, and the available laboratory infrastructure. Below is a comparative analysis of the most common and effective methods.

Reduction MethodKey ReagentsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Raney® Ni, Pd/C, PtO₂High yielding, clean reactions, scalable, environmentally benign (H₂ is the only byproduct).Requires specialized high-pressure equipment, potential for over-reduction or side reactions (formation of secondary/tertiary amines)[4], catalyst can be pyrophoric.[5][6]
Metal Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)Powerful reducing agent, highly effective for a wide range of nitriles, including sterically hindered ones.Reacts violently with protic solvents (water, alcohols)[7], not chemoselective (reduces many other functional groups), requires stringent anhydrous conditions and careful work-up.[8][9]
Borane-Mediated Reduction Borane-THF complex (BH₃·THF), Borane-dimethyl sulfide complex (BH₃·SMe₂)More chemoselective than LiAlH₄, tolerates some functional groups, commercially available and relatively easy to handle.[10]Can be less reactive than LiAlH₄, may require elevated temperatures, unpleasant odor of BH₃·SMe₂.

Catalytic Hydrogenation: A Green and Scalable Approach

Catalytic hydrogenation is an attractive method for the reduction of 1-methylindazole-3-carbonitrile, particularly on a larger scale, due to its high efficiency and atom economy. Raney® Nickel is a commonly employed catalyst for this transformation.

Mechanism of Catalytic Hydrogenation of Nitriles

The hydrogenation of a nitrile to a primary amine over a metal catalyst surface proceeds through a stepwise addition of hydrogen atoms. The generally accepted mechanism involves the formation of an intermediate imine, which is then further reduced to the amine.[11]

G cluster_0 Catalytic Hydrogenation Mechanism Nitrile 1-Methylindazole-3-carbonitrile Adsorbed_Nitrile Adsorbed Nitrile on Catalyst Surface Nitrile->Adsorbed_Nitrile + H₂ Imine_Intermediate Adsorbed Imine Intermediate Adsorbed_Nitrile->Imine_Intermediate + H₂ Catalyst Catalyst Surface (e.g., Raney® Ni) Adsorbed_Nitrile->Catalyst Primary_Amine (1-Methyl-1H-indazol-3-yl)methanamine Imine_Intermediate->Primary_Amine + H₂ Imine_Intermediate->Catalyst

Caption: Catalytic hydrogenation of a nitrile to a primary amine.

A potential side reaction in catalytic hydrogenation is the condensation of the intermediate imine with the newly formed primary amine, leading to the formation of secondary and tertiary amines.[4] This can often be suppressed by the addition of ammonia to the reaction mixture.

Protocol: Reduction of 1-Methylindazole-3-carbonitrile using Raney® Nickel

Safety Precautions: Raney® Nickel is pyrophoric when dry and must be handled with extreme care.[5][6][12] It is typically supplied as a slurry in water.[5] Always keep the catalyst wet and handle it in a well-ventilated fume hood. Have a Class D fire extinguisher readily available.[13]

Materials:

  • 1-Methylindazole-3-carbonitrile

  • Raney® Nickel (50% slurry in water)

  • Ethanol or Methanol

  • Ammonia solution (optional)

  • Hydrogen gas

  • Parr shaker or similar hydrogenation apparatus

  • Filter aid (e.g., Celite®)

Procedure:

  • Catalyst Preparation: In a fume hood, carefully weigh the required amount of Raney® Nickel slurry. Wash the catalyst several times with the chosen reaction solvent (ethanol or methanol) by decantation to remove the water.

  • Reaction Setup: To a pressure-resistant reaction vessel, add 1-methylindazole-3-carbonitrile and the washed Raney® Nickel catalyst. Add the solvent (ethanol or methanol) to achieve a suitable concentration (typically 0.1-0.5 M). If desired, add a small amount of aqueous ammonia to suppress the formation of secondary amines.

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen gas followed by hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and agitate vigorously. Monitor the reaction progress by TLC or LC-MS by periodically taking aliquots.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the system with nitrogen.

  • Filtration: Carefully filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Raney® Nickel catalyst. Crucially, do not allow the filter cake to dry out as it is pyrophoric. [6] Keep the filter cake wet with solvent during filtration.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude (1-methyl-1H-indazol-3-yl)methanamine. The product can be further purified by distillation, crystallization, or chromatography as needed.

Metal Hydride Reduction: A Powerful and Rapid Method

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting a wide variety of nitriles to primary amines with high efficiency.[14][15][16] Its high reactivity, however, necessitates strict adherence to safety protocols.

Mechanism of LiAlH₄ Reduction of Nitriles

The reduction of a nitrile with LiAlH₄ proceeds via a two-step nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile group.[17][18]

G cluster_1 LiAlH₄ Reduction Mechanism Nitrile 1-Methylindazole-3-carbonitrile Imine_Anion Imine Anion Intermediate Nitrile->Imine_Anion + 'H⁻' (from LiAlH₄) Dianion Dianion Intermediate Imine_Anion->Dianion + 'H⁻' (from LiAlH₄) Primary_Amine (1-Methyl-1H-indazol-3-yl)methanamine Dianion->Primary_Amine Aqueous Work-up (H₂O)

Caption: Mechanism of nitrile reduction using LiAlH₄.

The initial addition of a hydride forms an imine anion, which is then rapidly reduced by a second hydride to a dianion.[15] This dianion is subsequently protonated during the aqueous work-up to yield the primary amine.[17]

Protocol: Reduction of 1-Methylindazole-3-carbonitrile using LiAlH₄

Safety Precautions: Lithium aluminum hydride is a highly reactive, flammable solid that reacts violently with water and other protic solvents.[7] All manipulations must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.[8]

Materials:

  • 1-Methylindazole-3-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Anhydrous sodium sulfate or magnesium sulfate

  • Deionized water

  • 15% aqueous sodium hydroxide solution

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add LiAlH₄ under a nitrogen atmosphere. Add anhydrous THF or diethyl ether to create a suspension.

  • Substrate Addition: Dissolve 1-methylindazole-3-carbonitrile in anhydrous THF or diethyl ether and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Work-up (Fieser Method): This is a critical step that must be performed with extreme caution to safely quench the excess LiAlH₄.[8][9] Cool the reaction mixture to 0 °C in an ice bath. For every 'x' grams of LiAlH₄ used, slowly and sequentially add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

  • Filtration and Extraction: A granular precipitate of aluminum salts should form. Stir the mixture at room temperature for at least 30 minutes. Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with THF or diethyl ether.

  • Purification: Combine the filtrate and washes, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to afford the crude (1-methyl-1H-indazol-3-yl)methanamine. Further purification can be achieved by standard methods.

Borane-Mediated Reduction: A Chemoselective Alternative

Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) and borane-dimethyl sulfide (BH₃·SMe₂), offer a milder and more chemoselective alternative to LiAlH₄ for the reduction of nitriles.[10][19]

Mechanism of Borane Reduction of Nitriles

The reduction of nitriles with borane is believed to proceed through the formation of a nitrile-borane adduct, followed by intramolecular hydride transfer.

G cluster_2 Borane Reduction Mechanism Nitrile 1-Methylindazole-3-carbonitrile Nitrile_Borane_Adduct Nitrile-Borane Adduct Nitrile->Nitrile_Borane_Adduct + BH₃ N_Boryl_Imine N-Boryl Imine Intermediate Nitrile_Borane_Adduct->N_Boryl_Imine Hydride Transfer N_Boryl_Amine N,N-Diboryl Amine N_Boryl_Imine->N_Boryl_Amine + BH₃ Primary_Amine (1-Methyl-1H-indazol-3-yl)methanamine N_Boryl_Amine->Primary_Amine Acidic Work-up

Sources

Application Note: Strategic Utilization of 1-Methyl-1H-indazole-7-carbonitrile as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole core represents a "privileged structure" in oncology, serving as the backbone for FDA-approved kinase inhibitors such as Axitinib and Pazopanib. While N1-unsubstituted indazoles are common, 1-Methyl-1H-indazole-7-carbonitrile offers a distinct pharmacological profile. The N1-methyl group locks the tautomeric state and improves metabolic stability by preventing N-glucuronidation, while the C7-nitrile provides a versatile synthetic handle for accessing the solvent-exposed front or the gatekeeper region of the kinase ATP pocket. This guide details the synthetic vectors, structure-activity relationship (SAR) logic, and validation protocols for utilizing this scaffold in library generation.

Part 1: Structural Rationale & SAR Logic

The Indazole Binding Mode

Kinase inhibitors typically target the ATP-binding cleft. The indazole scaffold mimics the adenine ring of ATP.

  • Standard Indazole (N1-H): Binds via a donor-acceptor motif (N1-H donates, N2 accepts) to the kinase hinge region.

  • 1-Methyl Indazole (N1-Me): The methylation at N1 abolishes the hydrogen bond donor capability. This forces the molecule to adopt an alternative binding mode, often relying on the N2 nitrogen as a sole H-bond acceptor or utilizing substituents at C3 and C7 to anchor the molecule. This is particularly useful for designing Type I½ or Type II inhibitors that extend into the hydrophobic back pocket, bypassing the strict hinge-binding requirements of Type I inhibitors.

The Role of the 7-Cyano Group

The C7-position is sterically sensitive. In the ATP pocket, C7 often faces the solvent front or the lower hinge region. The nitrile group (CN) serves two purposes:

  • Electronic Modulation: It is strongly electron-withdrawing, reducing the electron density of the indazole ring, which can enhance

    
    -stacking interactions with aromatic residues (e.g., Phenylalanine in the P-loop).
    
  • Synthetic Divergence: It is a precursor to primary amides (which can restore H-bond donor capacity) or amines (for solubility).

Visualization of the SAR Strategy

SAR_Strategy Scaffold 1-Methyl-1H-indazole- 7-carbonitrile Vector_N1 N1-Methyl Group: - Locks Tautomer - Prevents Glucuronidation - Modulates Solubility Scaffold->Vector_N1 Metabolic Stability Vector_C3 C3 Position (Major Vector): - Access to Hydrophobic Pocket - 'Gatekeeper' Interaction - Via Suzuki/Sonogashira Scaffold->Vector_C3 Potency Driver Vector_C7 C7-Nitrile (Synthetic Handle): - Hydrolysis -> Amide (Hinge Binder) - Reduction -> Amine (Solubility) - Direct Interaction (CN...C=O) Scaffold->Vector_C7 Selectivity/Binding

Figure 1: SAR Map detailing the three critical vectors of the 1-Methyl-1H-indazole-7-carbonitrile scaffold.

Part 2: Synthetic Protocols

This section outlines the transformation of the scaffold into a functional kinase inhibitor library. The workflow prioritizes C3-functionalization followed by C7-modification.

Protocol A: Regioselective C3-Bromination

Objective: To install a halogen handle at the C3 position for subsequent cross-coupling. The 7-CN group directs electrophilic aromatic substitution to the C3 position.

Materials:

  • 1-Methyl-1H-indazole-7-carbonitrile (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetonitrile (ACN) (Solvent)

  • Temperature: Ambient (25°C) to 50°C

Step-by-Step:

  • Dissolve 1-Methyl-1H-indazole-7-carbonitrile in ACN (0.1 M concentration).

  • Add NBS portion-wise over 15 minutes to prevent exotherm.

  • Stir at room temperature for 4 hours. Monitor by LC-MS (Target Mass: M+H + 79/81).

  • Critical Checkpoint: If conversion is slow (<50% after 4h), heat to 50°C. The electron-withdrawing CN group deactivates the ring, potentially requiring thermal activation.

  • Workup: Quench with saturated aqueous sodium thiosulfate (to remove excess bromine). Extract with Ethyl Acetate. Wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Heptane or use Flash Chromatography (0-30% EtOAc in Hexanes).

Protocol B: Suzuki-Miyaura Cross-Coupling at C3

Objective: To introduce the hydrophobic "tail" required for high-affinity kinase binding.

Materials:

  • 3-Bromo-1-methyl-1H-indazole-7-carbonitrile (from Protocol A)

  • Aryl/Heteroaryl Boronic Acid (1.2 eq) (e.g., 4-pyrazolyl boronic pinacol ester)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

  • Base: Cs₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • In a microwave vial, combine the bromide, boronic acid, base, and solvent.

  • Degas with Nitrogen for 5 minutes (Essential to prevent Pd oxidation).

  • Add Pd catalyst quickly under Nitrogen flow.

  • Seal and heat to 100°C for 2-12 hours (or Microwave: 120°C for 30 min).

  • Filtration: Filter through a Celite pad to remove Palladium black.

  • Purification: Silica gel chromatography.

Protocol C: Nitrile Hydrolysis to Primary Amide

Objective: Convert the C7-CN to a C7-CONH₂. Primary amides are excellent hydrogen bond donors/acceptors and often mimic the exocyclic amine of adenine.

Materials:

  • C3-substituted-1-methyl-indazole-7-carbonitrile

  • Reagent: Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) (Parkins Catalyst) OR standard alkaline H₂O₂.

  • Standard Method: NaOH (3M), H₂O₂, DMSO.

Step-by-Step (Alkaline Peroxide Method):

  • Dissolve the nitrile substrate in DMSO.

  • Add 3M NaOH (2.0 eq) followed by 30% H₂O₂ (5.0 eq) dropwise at 0°C (Ice bath). Caution: Exothermic.

  • Allow to warm to room temperature and stir for 1 hour.

  • Validation: LC-MS should show a mass shift of +18 Da (Hydration).

  • Workup: Dilute with water. The amide product often precipitates. Filter and wash with water.[1] If no precipitate, extract with EtOAc/n-Butanol.

Part 3: Experimental Workflow & Validation

Synthetic Workflow Diagram

Synthesis_Workflow Start Start: 1-Methyl-1H-indazole- 7-carbonitrile Step1 Step 1: C3-Bromination (NBS, ACN) Start->Step1 Intermediate1 Intermediate: 3-Bromo-7-cyano-indazole Step1->Intermediate1 Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd cat) Intermediate1->Step2 Intermediate2 Library Scaffold: 3-Aryl-7-cyano-indazole Step2->Intermediate2 Step3 Step 3: Functionalization (Nitrile Hydrolysis) Intermediate2->Step3 Final Final Inhibitor: 3-Aryl-1-methyl- indazole-7-carboxamide Step3->Final

Figure 2: Step-by-step synthetic pathway from commercial starting material to functional kinase inhibitor.

Biological Validation: ADP-Glo™ Kinase Assay

To validate the activity of the synthesized library, use a luminescent ADP detection assay.

Assay Principle: Measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

  • Kinase Reaction: Kinase + Substrate + ATP → Phospho-Substrate + ADP.

  • ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.

  • Detection Reagent: Converts ADP to ATP, which is then converted to light by Luciferase.

Protocol:

  • Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dosing: Dispense 100 nL of inhibitor (in DMSO) into 384-well white plates (11-point dose response).

  • Enzyme Addition: Add 2 µL of Target Kinase (e.g., VEGFR2, LRRK2) at optimized concentration. Incubate 10 min.

  • Substrate Start: Add 2 µL of ATP/Substrate mix. Incubate 60 min at RT.

  • Detection: Add 4 µL ADP-Glo™ Reagent (40 min incubation) followed by 8 µL Kinase Detection Reagent (40 min incubation).

  • Read: Measure Luminescence (RLU). Calculate IC₅₀ using a 4-parameter logistic fit.

Part 4: Data Summary & Troubleshooting

Table 1: Troubleshooting Synthetic Steps
Reaction StepCommon IssueRoot CauseSolution
C3-Bromination Low Yield / Unreacted SMElectron-deficient ring deactivates C3.Increase Temp to 50°C; Switch solvent to DMF; Use NIS instead of NBS.
Suzuki Coupling Protodehalogenation (Br replaced by H)Hydride source in reaction; Pd cycle failure.Use anhydrous solvents; Switch to Pd(dppf)Cl₂; Increase catalyst load.
Nitrile Hydrolysis Over-hydrolysis to Acid (COOH)Reaction time too long; Temp too high.Monitor strictly by LC-MS; Stop at 1h; Use Parkins Catalyst for neutral conditions.

References

  • Indazole Scaffolds in Kinase Inhibition

    • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.[2][3]

    • Source: RSC Advances (2021).[2]

    • URL:[Link]

    • Relevance: Establishes the indazole core as a privileged structure for VEGFR and serine/threonine kinase inhibition.
  • Functionalization of 7-Azaindoles/Indazoles

    • Title: Recent advances in the global ring functionalization of 7-azaindoles.[4][5]

    • Source: Chemical Communications (2020).[4]

    • URL:[Link]

    • Relevance: Provides analogous metal-catalyzed cross-coupling strategies applicable to the 7-cyano-indazole system.
  • Title: ADP-Glo™ Kinase Assay Systems Technical Manual.
  • Chemical Properties & CAS Verification

    • Title: 1H-Indazole-7-carbonitrile (Compound Summary).[6]

    • Source: PubChem.[6][7]

    • URL:[Link]

    • Relevance: Verifies the chemical structure and physical properties of the core scaffold.

Sources

Application Note: Microwave-Assisted Synthesis Involving 1-Methyl-1H-indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

1-Methyl-1H-indazole-7-carbonitrile (also known as 1-methyl-7-cyanoindazole) is a high-value heterocyclic building block in medicinal chemistry. It serves as a critical bioisostere for indole-based alkaloids and a privileged scaffold in the design of kinase inhibitors (e.g., JAK2, VEGFR) and GPCR ligands [1, 2].

Conventional synthesis of this scaffold is often plagued by two primary bottlenecks:

  • Regioselectivity: Alkylation of the indazole ring often yields a mixture of N1- and N2-isomers, requiring tedious chromatographic separation.[1]

  • Cyanation Efficiency: Introducing a nitrile group at the sterically congested and electronically deactivated C7 position via traditional Rosenmund-von Braun reactions requires harsh conditions (200°C+, toxic solvents) and often results in poor yields.

This Application Note presents an optimized, microwave-assisted protocol that addresses these challenges. By leveraging the dielectric heating effects of microwave irradiation, we achieve rapid Pd-catalyzed cyanation of the 7-bromo precursor, significantly reducing reaction times from hours to minutes while improving yield and purity profiles.

Retrosynthetic Strategy & Workflow

The synthesis is designed as a two-stage modular workflow. The critical microwave intervention occurs in Stage 2 (Cyanation), where kinetic control is paramount.

SynthesisWorkflow Start 7-Bromo-1H-indazole (Commercially Available) Step1 Step 1: Regioselective N-Methylation Start->Step1 MeI, NaH DMF, 0°C -> RT Inter Intermediate: 7-Bromo-1-methyl-1H-indazole Step1->Inter Isomer Separation (N1 vs N2) Step2 Step 2: MW-Assisted Pd-Catalyzed Cyanation Inter->Step2 K4[Fe(CN)6], Pd-Cat MW: 140°C, 20 min Product Target: 1-Methyl-1H-indazole-7-carbonitrile Step2->Product Workup & Purification

Figure 1: Modular synthetic workflow for 1-Methyl-1H-indazole-7-carbonitrile.

Detailed Experimental Protocols

Protocol A: Regioselective N-Methylation of 7-Bromoindazole

Objective: To synthesize the 7-bromo-1-methyl-1H-indazole precursor with maximal N1-selectivity.

Scientific Insight: Indazoles exist in a tautomeric equilibrium. Under basic conditions, the N1-anion is thermodynamically favored, but steric hindrance at C7 (due to the bromine) can push alkylation toward N2. Using a "hard" electrophile like Methyl Iodide (MeI) and a strong base (NaH) in a polar aprotic solvent (DMF) generally favors the N1 isomer via an SN2 mechanism [3, 4].

Reagents:

  • 7-Bromo-1H-indazole (1.0 eq)

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • Methyl Iodide (MeI) (1.5 eq)

  • DMF (Anhydrous)

Procedure:

  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 eq) in anhydrous DMF (0.2 M concentration relative to substrate). Cool to 0°C.[2]

  • Deprotonation: Add a solution of 7-Bromo-1H-indazole (1.0 eq) in DMF dropwise. Stir at 0°C for 30 mins until H₂ evolution ceases. The solution will turn yellow/orange, indicating anion formation.

  • Alkylation: Add MeI (1.5 eq) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Quench with ice-cold water. Extract with EtOAc (3x).[2] Wash combined organics with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

    • Note: The N1-isomer (Target) is typically less polar (higher R_f) than the N2-isomer.

    • Yield Target: >85% combined yield; N1:N2 ratio typically ~4:1 to 6:1.

Protocol B: Microwave-Assisted Cyanation (The Core Innovation)

Objective: Conversion of 7-bromo-1-methyl-1H-indazole to the 7-carbonitrile using green cyanide sources.

Scientific Insight: The C7 position is electronically deactivated and sterically hindered. Conventional heating requires long times (12-24h), leading to catalyst deactivation. Microwave irradiation accelerates the oxidative addition of Pd(0) to the Ar-Br bond and facilitates the transmetallation step with the cyanide source [5, 6]. We utilize Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]) as a non-toxic, slow-release cyanide source to prevent catalyst poisoning, a common issue with free cyanide ions [7].

Reagents:

  • 7-Bromo-1-methyl-1H-indazole (1.0 eq, 0.5 mmol)

  • K₄[Fe(CN)₆][3][4][5]·3H₂O (0.5 eq) (Note: Provides 3 CN- equivalents)

  • Catalyst: Pd(OAc)₂ (5 mol%) + dppf (1,1'-Bis(diphenylphosphino)ferrocene) (10 mol%)

    • Alternative: Pd(PPh₃)₄ (5-10 mol%)

  • Base: Na₂CO₃ (1.0 eq)

  • Solvent: DMA (Dimethylacetamide) or NMP (degassed)

Microwave Parameters:

Parameter Setting
Instrument Single-mode MW Reactor (e.g., Biotage Initiator / CEM Discover)
Temperature 140°C
Pressure Limit 15 bar
Power Dynamic (Max 200W)
Time 20 minutes (Hold time)

| Stirring | High (600 rpm) |

Step-by-Step Procedure:

  • Vessel Loading: To a 2-5 mL microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), K₄[Fe(CN)₆] (0.5 eq), Na₂CO₃ (1.0 eq), Pd(OAc)₂ (5 mol%), and dppf (10 mol%).

  • Inertion: Cap the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvation: Add degassed DMA (Concentration ~0.15 M) via syringe through the septum.

  • Irradiation: Heat in the microwave reactor at 140°C for 20 minutes .

    • Observation: The reaction mixture typically turns dark brown/black.

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Filter through a pad of Celite to remove palladium black and inorganic salts.

    • Wash the filtrate with water (3x) and brine (1x) to remove DMA.

  • Purification: Flash Chromatography (SiO₂; Hexane/EtOAc 80:20 to 60:40).

    • Yield Target: 75-85%.

Comparative Analysis: Microwave vs. Conventional[6][7]

The following data summarizes the efficiency gains realized by switching to the microwave protocol for the cyanation step.

MetricConventional Heating (Oil Bath)Microwave Irradiation (This Protocol)Improvement Factor
Temperature 120°C140°C+20°C
Reaction Time 16 - 24 Hours20 Minutes~60x Faster
Yield 45 - 55%75 - 85%+30% Yield
Purity (Crude) Low (Dehalogenation byproducts)High (Cleaner profile)Improved
Safety Prolonged exposure to heatClosed vessel, automated controlEnhanced

Mechanistic Pathway (Catalytic Cycle)

Understanding the cycle is crucial for troubleshooting. The microwave energy specifically accelerates the rate-limiting Transmetallation step where the cyanide ligand replaces the bromide on the Palladium center.

CatalyticCycle Pd0 LnP-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br (Substrate) TransMet Transmetallation (Ar-Pd-CN) OxAdd->TransMet + [CN]- (from K4[Fe(CN)6]) MW Accelerated RedElim Reductive Elimination (Product Release) TransMet->RedElim - KBr RedElim->Pd0 + Ar-CN (Product)

Figure 2: Pd(0)/Pd(II) catalytic cycle for the cyanation of aryl halides. Microwave irradiation kinetically enhances the ligand exchange steps.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst DeactivationEnsure rigorous degassing of solvents. Oxygen kills Pd(0). Switch to Pd(PPh₃)₄ if Pd(OAc)₂ fails.
Formation of Des-bromo (Ar-H) ProtodehalogenationSolvent may be "wet". Use anhydrous DMA/NMP. Reduce reaction temperature to 120°C and extend time.
Poor N1/N2 Selectivity Temperature too high during alkylationKeep alkylation at 0°C for longer. Switch base to Cs₂CO₃ which can favor N1 via chelation effects [3].
Precipitation in MW Vial Concentration too highDilute reaction to 0.1 M. Ensure K₄[Fe(CN)₆] is finely ground before use.

References

  • BenchChem. (2025). Application Notes: 1-Methyl-1H-imidazole-4-carbonitrile in Medicinal Chemistry.Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
  • Lundall, K., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry. Link

  • Chabukswar, A., et al. (2012). Microwave Assisted Greener Synthesis of Indazoles.[6] Asian Journal of Research in Chemistry, 5(9).[7] Link

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium hexacyanoferrate(II)—a new, efficient, and practical cyanide source for palladium-catalyzed cyanation of aryl halides. Chemical Communications, (12), 1388-1389. Link

  • Kim, M., Garibay, S. J., & Cohen, S. M. (2011).[8] Microwave-assisted cyanation of an aryl bromide directly on a metal-organic framework.[8][9] Inorganic Chemistry, 50(3), 729-731.[8][9] Link

  • Weissman, S. A., et al. (2005). Ligand-free palladium-catalyzed cyanation of aryl halides. Journal of Organic Chemistry, 70(4), 1508-1510.

Sources

Troubleshooting & Optimization

Technical Support Center: A-Z Guide to Improving Yield in the Methylation of 1H-Indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the methylation of 1H-indazole-7-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this crucial synthetic transformation. Here, we address common challenges, provide evidence-based troubleshooting strategies, and offer detailed protocols to enhance yield and regioselectivity.

The primary difficulty in the N-alkylation of indazoles stems from the presence of two nucleophilic nitrogen atoms (N1 and N2). Direct alkylation often results in a mixture of regioisomers, which complicates purification and ultimately lowers the yield of the desired product.[1][2] This guide will walk you through understanding and controlling the factors that dictate the reaction's outcome.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I getting a mixture of N1 and N2 methylated products?

This is the most common issue in indazole alkylation. The indazole anion, formed after deprotonation by a base, is mesomeric, with negative charge density distributed across both N1 and N2.[1] Consequently, the incoming methylating agent can react at either nitrogen, leading to a mixture of 1-methyl-1H-indazole-7-carbonitrile (N1 isomer) and 2-methyl-2H-indazole-7-carbonitrile (N2 isomer).

The ratio of these isomers is not random; it is highly dependent on a subtle interplay of factors including your choice of base, solvent, and the reaction temperature.[1][2]

Q2: How does the choice of base and solvent affect the N1/N2 ratio for my 7-cyano-substituted indazole?

The combination of base and solvent is the most critical parameter for controlling regioselectivity.[3] For your specific substrate, 1H-indazole-7-carbonitrile, the electron-withdrawing nature of the nitrile group at the C7 position plays a decisive role.

  • Promoting N2-Selectivity (Likely Desired Isomer): Studies have shown that indazoles with electron-withdrawing groups at the C7 position, such as a nitrile (-CN) or a nitro group (-NO2), strongly favor the formation of the N2-alkylated product.[3][4][5][6] This is a significant electronic effect.

  • Recommended Conditions for N2-Selectivity:

    • Base/Solvent System: A combination of a strong base like sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (THF) has been shown to confer excellent N2 regioselectivity (≥96%) for indazoles with C7 electron-withdrawing groups.[3][4][5]

    • Alternative Bases: Weaker bases like potassium carbonate (K2CO3) in DMF are also used but may lead to mixtures, albeit often still favoring the N2 isomer due to the substrate's electronics.[7]

  • Promoting N1-Selectivity (Generally Harder for this Substrate):

    • While typically more challenging for 7-substituted indazoles, using a bulky base or leveraging cation chelation effects with bases like cesium carbonate (Cs2CO3) can sometimes favor N1 substitution.[1] DFT calculations have suggested that the cesium cation can chelate in a way that favors the N1 position.[1]

Troubleshooting Low Yield and Incomplete Reactions

Q3: My reaction has stalled, and TLC/LC-MS shows a significant amount of unreacted starting material. What should I do?

Low conversion is a common problem that can often be resolved by systematically evaluating your reaction parameters.

  • Insufficient Deprotonation: The indazole proton (pKa ≈ 14) must be fully removed to generate the reactive anion.

    • Check Your Base: Ensure your base is fresh and active. Sodium hydride, for instance, can be passivated by atmospheric moisture. Use a fresh bottle or wash the NaH with dry hexanes before use.

    • Stoichiometry: Use at least 1.1 to 1.2 equivalents of the base to ensure complete deprotonation. Insufficient base is a direct cause of incomplete conversion.[8]

  • Poor Reagent Solubility: Your indazole or base may not be sufficiently soluble in the chosen solvent.

    • Solvent Choice: While THF is excellent for selectivity with NaH, if solubility is an issue, consider switching to a more polar solvent like DMF. However, be aware this may alter the N1/N2 ratio.[8]

  • Reaction Temperature: Many N-alkylation reactions are run at 0 °C to room temperature. However, gently heating the reaction can often drive it to completion.

    • Optimization: If the reaction is sluggish at room temperature, consider increasing the temperature to 40-50 °C. This was shown to facilitate complete conversion while maintaining excellent regioselectivity in some systems.[3]

Troubleshooting Workflow: Diagnosing Low Conversion

Below is a systematic workflow to diagnose and solve issues of low conversion in your methylation reaction.

TroubleshootingWorkflow start Low Conversion Observed (TLC/LC-MS) check_base Verify Base Activity & Stoichiometry (>1.1 eq.) start->check_base sub_base Base OK? check_base->sub_base check_conditions Assess Reaction Conditions (Solvent, Temperature) sub_conditions Conditions Optimal? check_conditions->sub_conditions check_reagents Confirm Reagent Purity (Indazole, Methylating Agent) sub_reagents Reagents Pure? check_reagents->sub_reagents sub_base->check_conditions Yes action_base Use fresh base Increase to 1.2 eq. sub_base->action_base No action_base->start Re-run sub_conditions->check_reagents Yes action_conditions Increase Temperature (e.g., 50°C) Consider alternative solvent (e.g., DMF) sub_conditions->action_conditions No action_conditions->start Re-run action_reagents Purify starting material Use fresh methylating agent sub_reagents->action_reagents No end_node Problem Resolved sub_reagents->end_node Yes action_reagents->start Re-run

Caption: A step-by-step workflow for troubleshooting low conversion issues.

Experimental Protocols & Data

Protocol 1: N2-Selective Methylation of 1H-Indazole-7-carbonitrile

This protocol is optimized for achieving high regioselectivity for the N2 isomer, based on literature precedents for C7-substituted indazoles.[3][4][5]

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1H-indazole-7-carbonitrile (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a 0.1 M solution.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Deprotonation: Stir the resulting suspension at 0 °C for 30-45 minutes.

  • Methylating Agent: Add methyl iodide (MeI, 1.1-1.2 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH4Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the N2 isomer from any minor N1 isomer and other impurities.

Data Summary: Impact of Conditions on Regioselectivity

The following table summarizes expected outcomes based on literature data for variously substituted indazoles. This serves as a guide for selecting your starting conditions.

Substrate SubstituentBase / SolventTemp (°C)N1:N2 Ratio (Approx.)Reference
C7-CO2Me NaH / THFRT to 504:96[3][5]
C7-NO2 NaH / THFRT to 50<4:96[3][5]
UnsubstitutedK2CO3 / DMF12058:42[7]
C3-CO2MeNaH / THF50>99:1[3]
UnsubstitutedCs2CO3 / DMFRTN1 favored[1]

Note: The data strongly suggests that for 1H-indazole-7-carbonitrile, the NaH/THF system will provide high selectivity for the desired N2-methylated product.

Understanding the Reaction Mechanism

The regioselectivity is ultimately governed by the relative energies of the transition states for N1 versus N2 attack. For 7-substituted indazoles with electron-withdrawing groups, the transition state leading to the N2 product is generally lower in energy, making it the kinetically favored product.[9]

ReactionMechanism Indazole 1H-Indazole-7-carbonitrile Base + Base (-H+) Indazole->Base Anion Indazolide Anion (Mesomeric) Base->Anion MeI + CH3-I Anion->MeI TS1 TS1 (N1 Attack) MeI->TS1 TS2 TS2 (N2 Attack) MeI->TS2 Product1 N1-Methyl Isomer (Thermodynamic Product) TS1->Product1 Higher Energy TS Product2 N2-Methyl Isomer (Kinetic Product for C7-EWG) TS2->Product2 Lower Energy TS*

Caption: Reaction pathway for the methylation of 1H-indazole-7-carbonitrile.

References

  • BenchChem. (n.d.). Technical Support Center: Regioselective Synthesis of Indazole Derivatives.
  • Dalton, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • BenchChem. (n.d.). Regioselectivity issues in the functionalization of indazoles.
  • ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting regioselectivity in indazole synthesis.
  • ResearchGate. (n.d.). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved from [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • National Institutes of Health. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • National Institutes of Health. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]

Sources

Optimizing reaction conditions for steric hindrance in 7-substituted indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Steric Hindrance at the C7 Position Ticket ID: IND-C7-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "C7 Conundrum"

Functionalizing the C7 position of an indazole is deceptively difficult. Unlike the indole counterpart, the N1-nitrogen in indazole creates a unique steric and electronic environment. The "C7 Conundrum" arises from the peri-interaction between the C7-substituent and the N1-substituent (or lone pair), combined with the adjacent C6-H.

If you are experiencing low yields (<30%) , regio-scrambling (N1 vs. N2) , or catalyst arrest during cross-coupling, this guide is your troubleshooting manual. We move beyond standard conditions to protocols designed specifically for sterically congested bicyclic heterocycles.

Module 1: The Gatekeeper – N-Functionalization & Regiocontrol

The Issue: You cannot optimize C7 chemistry without stabilizing the Nitrogen atoms first. A bulky C7 substituent (e.g., -Br, -I, -NO2) will sterically block N1, forcing alkylation to the N2 position (kinetic control), often yielding an unwanted isomer ratio.

Troubleshooting Logic: N1 vs. N2 Selectivity
Target IsomerKey ConstraintRecommended StrategyMechanism
N1-Alkylation High Difficulty with C7-substituents.Strategy A: Use NaH/THF (Low Temp).Strategy B: Transient protection (THP/SEM) followed by equilibration.Chelation Control: The sodium cation coordinates with N2, directing the electrophile to N1.
N2-Alkylation Favored by C7-sterics.[1][2][3]Use Cs2CO3/DMF or K2CO3/Acetone.Steric Avoidance: The electrophile attacks the less hindered N2 lone pair.
Visual Logic: N-Alkylation Decision Tree

N_Alkylation_Logic Start Start: Indazole Substrate C7_Check Is C7 substituted? Start->C7_Check Target Target Isomer? C7_Check->Target Yes (Steric Clash) N2_Path N2 Target: Use Cs2CO3/DMF Target->N2_Path N2 Desired N1_Path N1 Target: Requires Kinetic Control Target->N1_Path N1 Desired Protocol_1 Protocol A: NaH/THF (0°C) Chelation Control N1_Path->Protocol_1 Primary Route Protocol_2 Protocol B: THP Protection Thermodynamic Equilibration N1_Path->Protocol_2 Alternative

Caption: Decision matrix for overcoming steric bias during N-alkylation of 7-substituted indazoles.

Module 2: The Engine – Overcoming Sterics in Cross-Coupling

The Issue: Standard Suzuki-Miyaura conditions (Pd(PPh3)4, Na2CO3) often fail at C7 because the oxidative addition is slow (crowded metal center) and reductive elimination is difficult.

The Solution: You must switch to Buchwald-type dialkylbiaryl phosphine ligands . These ligands are bulky (promoting reductive elimination) and electron-rich (facilitating oxidative addition).

Protocol: High-Steric Suzuki Coupling (C7-Bromoindazole)

Use this protocol when coupling ortho-substituted boronic acids to 7-bromoindazoles.

Reagents:

  • Catalyst Precursor: Pd2(dba)3 (2 mol%) or Pd(OAc)2

  • Ligand: XPhos (for general sterics) or SPhos (for heteroaryl boronic acids). Ratio Pd:Ligand = 1:2.

  • Base: K3PO4 (3.0 equiv) – Crucial: Anhydrous phosphate is superior to carbonate for hindered couplings.

  • Solvent: 1,4-Dioxane/Water (10:1) or Toluene (anhydrous) if protodeboronation is an issue.

Step-by-Step Workflow:

  • Pre-complexation (Critical): In a glovebox or under Argon, mix Pd2(dba)3 and XPhos in 1,4-dioxane. Stir at 100°C for 2 minutes before adding substrates. This generates the active monoligated Pd(0) species.

  • Substrate Addition: Add the 7-bromoindazole (1.0 equiv), Boronic Acid (1.5 equiv), and K3PO4.

  • Degassing: Do not just sparge. Use the Freeze-Pump-Thaw method (3 cycles) to remove O2, which kills the electron-rich phosphine ligands.

  • Reaction: Heat to 100-110°C. Monitor by LCMS.

    • Troubleshooting: If conversion stalls at 50%, add a second spike of catalyst/ligand (0.5 mol%).

Visual Logic: Cross-Coupling Optimization Loop

Suzuki_Optimization Start Reaction Stalled/Low Yield Check_1 Check 1: Protodeboronation? (Is Boronic Acid consumed?) Start->Check_1 Sol_1 Switch to Boronic Ester Use Anhydrous Toluene Check_1->Sol_1 Yes Check_2 Check 2: Catalyst Deactivation? (Pd Black visible?) Check_1->Check_2 No Sol_2 Switch Ligand: XPhos -> RuPhos Increase Loading Check_2->Sol_2 Yes Check_3 Check 3: Base Hydrolysis? Check_2->Check_3 No Sol_3 Switch Base: Na2CO3 -> K3PO4 or CsF Check_3->Sol_3

Caption: Systematic troubleshooting for stalled C7 cross-coupling reactions.

Module 3: Advanced Tactics – C-H Activation

The Issue: Sometimes you cannot install a halogen at C7. The Solution: Directed C-H activation.[4][5] The N1 position must carry a directing group (DG) that "swings" the catalyst specifically to C7.

Key Insight: Standard N-Me or N-H will not work. You need a coordinating DG .

  • Recommended DG: N-Pivaloyl (N-Piv) or N-Phosphinoyl (N-P(O)tBu2).

  • Catalyst System: [Cp*RhCl2]2 / AgSbF6.

  • Mechanism: The carbonyl/phosphoryl oxygen coordinates to the Rh/Ir center, placing the metal in the perfect geometry to activate the C7-H bond via Concerted Metalation-Deprotonation (CMD).

FAQs: Troubleshooting Specific Failures

Q: I am seeing significant "homocoupling" of my boronic acid, but no product. A: This indicates your Pd(II) is not being reduced to Pd(0) efficiently, or Oxygen is present.

  • Fix: Add 2-3 drops of water if using anhydrous toluene (water promotes the boronate species). Ensure rigorous degassing. Switch to a Pd(0) source like Pd2(dba)3 instead of Pd(OAc)2.

Q: My Buchwald-Hartwig amination at C7 yields only starting material. A: C7 amines are notoriously difficult due to the "ortho-effect" inhibiting the amine approach.

  • Fix: Switch to BrettPhos or RuPhos precatalysts (G3/G4). These are designed for hindered secondary amines. Use a strong base like LiHMDS or NaOtBu to facilitate the deprotonation of the amine-Pd complex.

Q: I can't separate the N1/N2 isomers by column chromatography. A: This is common.

  • Fix: Do not rely on silica.

    • Recrystallization: N1 isomers are often more crystalline (higher melting point). Try EtOH/Heptane.

    • Chemical Separation: Treat the mixture with HCl in ether. The N2 isomer is often more basic and will precipitate as the HCl salt, leaving the N1 isomer in solution (or vice versa depending on substituents).

References
  • Regioselective N-Alkylation

    • Lund, B. W., et al. "Regioselective synthesis of 3-substituted indazoles."[1][3] Journal of Medicinal Chemistry 54.9 (2011): 3426-3435.

  • Buchwald Ligand Design (XPhos/SPhos)

    • Martin, R., & Buchwald, S. L. "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of aryl halides with arylboronic acids." Accounts of Chemical Research 41.11 (2008): 1461-1473.

  • C-H Activation at C7

    • Yang, Y., et al. "Rhodium(III)-Catalyzed C7-Selective C–H Functionalization of Indolines and Indazoles." Journal of the American Chemical Society 136.9 (2014): 3342-3345.

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. "Base-catalyzed protodeboronation of arylboronic acids." Journal of the American Chemical Society 139.37 (2017): 13156-13165.

Sources

Removing regioisomer impurities during 1-Methyl-1H-indazole-7-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Methyl-1H-indazole-7-carbonitrile Synthesis

Case ID: IND-CN7-REGIO-001 Subject: Elimination of Regioisomer Impurities (N1 vs. N2) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Synthesizing 1-methyl-1H-indazole-7-carbonitrile via direct alkylation is chemically antagonistic. The C7-nitrile group exerts both steric hindrance and electronic repulsion on the N1 nitrogen, often shifting the reaction kinetic preference toward the undesired N2-isomer (2-methyl-2H-indazole-7-carbonitrile) .

This guide provides a self-validating workflow to:

  • Diagnose the impurity ratio using NMR/HPLC.

  • Purify the current batch using polarity-based separation.

  • Optimize future reactions to favor the thermodynamic N1 product.

Module 1: Diagnostic Hub (Isolate the Problem)

Before attempting purification, you must confirm the identity of your major and minor products. The N1 and N2 isomers are distinct, but often co-elute if gradients are too steep.

The "Smoking Gun" Test: NOE NMR

The most reliable method to distinguish the isomers is 1D-NOE (Nuclear Overhauser Effect) spectroscopy.

FeatureN1-Isomer (Desired) N2-Isomer (Impurity)
Structure Methyl on Nitrogen 1Methyl on Nitrogen 2
Spatial Proximity Methyl is near C7-CN (no proton)Methyl is near C3-H
NOE Signal NO enhancement of C3-H signal upon Methyl irradiation.STRONG enhancement of C3-H signal upon Methyl irradiation.
TLC (Silica) Typically Higher Rf (Less Polar)Typically Lower Rf (More Polar)
HPLC Elution Elutes Later (Reverse Phase C18)Elutes Earlier (Reverse Phase C18)*

*Note: Elution order can invert depending on pH and specific column chemistry, but N2 isomers generally have higher dipole moments, making them more retained on polar stationary phases (normal phase) and less retained on non-polar phases (reverse phase) compared to N1.

Module 2: Purification Protocols (The "Cure")

If you have a crude mixture, use Protocol A for small scale (<5g) or Protocol B for scale-up (>10g).

Protocol A: High-Resolution Flash Chromatography

The 7-cyano group increases the acidity of the heterocycle, making the N2 isomer significantly more polar than the N1 in many solvent systems.

  • Stationary Phase: High-performance spherical silica (20–40 µm).

  • Mobile Phase: Toluene / Acetone (Gradient).

    • Why? Toluene provides π-π interactions with the indazole core, often improving separation factor (

      
      ) compared to Hexane/EtOAc.
      
  • Gradient:

    • 0–5 min: 100% Toluene (Equilibration)

    • 5–20 min: 0%

      
       5% Acetone in Toluene
      
    • 20–40 min: Hold at 5% Acetone (Product elution)

    • 40–50 min: Flush with 20% Acetone (Impurity elution)

Protocol B: Selective Recrystallization

Regioisomers often possess vastly different crystal lattice energies.

  • Solvent System: Isopropyl Alcohol (IPA) / n-Heptane.

  • Procedure:

    • Dissolve crude solid in minimal boiling IPA.

    • Add hot n-Heptane dropwise until slight turbidity persists.

    • Add 1-2 drops of IPA to clear the solution.

    • Cool slowly to room temperature, then to 0°C.

    • Filter: The N1 isomer (usually higher melting point) typically crystallizes first. The N2 isomer remains in the mother liquor.

Module 3: Synthesis Optimization (The "Prevention")

To avoid the impurity in future batches, you must shift the reaction mechanism from Kinetic Control (favors N2 due to C7 sterics) to Thermodynamic Control (favors N1 due to aromatic stability).

Experimental Workflow: Thermodynamic Alkylation

Reagents:

  • Substrate: 1H-indazole-7-carbonitrile

  • Base: Sodium Hydride (NaH) (60% dispersion)

  • Solvent: THF (Anhydrous) or DMF (if solubility is poor)

  • Electrophile: Methyl Iodide (MeI)

Step-by-Step Protocol:

  • Deprotonation: Suspend NaH (1.2 equiv) in THF at 0°C. Add substrate dropwise.

  • The "Cook": Stir the anion at 60°C for 30 minutes before adding the electrophile.

    • Technical Insight: This ensures complete deprotonation and breaks up tight ion pairs that might direct alkylation to N2.

  • Addition: Cool to room temperature. Add MeI (1.1 equiv).

  • Thermodynamic Equilibration: Heat the reaction to 50–60°C for 4–12 hours.

    • Mechanism:[1][2][3][4][5][6] At higher temperatures, N2-alkylation becomes reversible (via intermolecular methyl transfer or rearrangement), allowing the mixture to funnel into the more stable N1-isomer [1][2].

Visualizing the Pathway

IndazoleAlkylation Start 1H-indazole-7-CN (Starting Material) Anion Indazolyl Anion (Resonance Hybrid) Start->Anion NaH, THF N2_Product N2-Isomer (Kinetic Product) Sterically Favored Anion->N2_Product Fast (Kinetic) Low Temp N1_Product N1-Isomer (Thermodynamic Product) Target Molecule Anion->N1_Product Slow (Thermodynamic) High Temp (>50°C) N2_Product->N1_Product Thermal Rearrangement (Long reaction time)

Figure 1: Reaction pathway showing the competition between Kinetic (N2) and Thermodynamic (N1) products. Note that high temperature promotes the thermodynamic sink (N1).

Module 4: Troubleshooting Decision Tree

Use this logic flow to determine your next step.

DecisionTree Start Reaction Complete CheckTLC Check TLC/HPLC (Isomer Ratio) Start->CheckTLC RatioGood N1:N2 > 10:1 CheckTLC->RatioGood Yes RatioBad N1:N2 < 10:1 CheckTLC->RatioBad No Purify Standard Flash Chromatography RatioGood->Purify Recryst Recrystallize (IPA/Heptane) RatioBad->Recryst If Solid Reprocess Resubject to Rxn Conditions (Heat + NaH) RatioBad->Reprocess If Oil/ stubborn

Figure 2: Decision matrix for post-reaction processing.

Frequently Asked Questions (FAQs)

Q1: Why does the 7-CN group make N1 alkylation so difficult? A: The nitrile group at position 7 is bulky and electron-withdrawing.

  • Sterics: It physically blocks the approach of the electrophile to the N1 lone pair.

  • Electronics: It pulls electron density away from N1, making it less nucleophilic compared to N2. This is why standard room-temperature protocols often fail [3].

Q2: Can I use Cs₂CO₃ instead of NaH? A: You can, but it often favors the N2 isomer or lower selectivity. Cesium promotes the "loose ion pair" effect, which can sometimes help N1, but in the case of 7-substituted indazoles, the coordination of the metal cation to the 7-substituent can actually direct the alkylation to N2 [1]. NaH in THF (tight ion pair, thermodynamic control) is generally safer for N1 selectivity.

Q3: I cannot separate the isomers by column. What now? A: If chromatography fails:

  • Hydrolysis: If your downstream chemistry permits, hydrolyze the nitrile to the acid/amide. The polarity difference between N1 and N2 acids is often much larger.

  • De Novo Synthesis: Stop alkylating. Synthesize the ring with the methyl group already in place. React 2-amino-3-cyanobenzaldehyde (or equivalent) with methylhydrazine .[3] This guarantees N1 regiochemistry because the nitrogen with the methyl group acts as the specific nucleophile during ring closure [4].

References

  • Regioselective alkylation of a versatile indazole. National Institutes of Health (NIH). Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Reactivity of indazoles and benzotriazole towards N-methylation. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link][1][4][6][7][8][9][10][11]

Sources

Technical Support Center: Overcoming Challenges in the Hydrolysis of Indazole-7-carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common yet challenging synthetic step: the hydrolysis of indazole-7-carbonitriles to their corresponding carboxylic acids. Indazole-7-carboxylic acids are crucial building blocks in medicinal chemistry, and ensuring a robust and complete hydrolysis is paramount for advancing drug discovery pipelines.[1] This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to solve issues of incomplete conversion and byproduct formation.

Section 1: Understanding the Reaction: Core Mechanisms & Challenges

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation that proceeds in two main stages: the initial hydration of the nitrile to a primary amide, followed by the hydrolysis of the amide to the carboxylic acid.[2][3] This process can be catalyzed by either acid or base.

Under acidic conditions , the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[4][5][6] Subsequent proton transfers and tautomerization yield the amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[2][5]

Under basic conditions , the strong hydroxide nucleophile directly attacks the nitrile carbon.[4][5] A series of proton transfers involving the solvent leads to the amide intermediate.[2] Continued hydrolysis of the amide generates a carboxylate salt and ammonia gas.[3][7] An acidic workup is then required to protonate the carboxylate and isolate the desired carboxylic acid.[3]

The Indazole-7-carbonitrile Challenge

The indazole ring system introduces specific electronic and stability challenges that can complicate this seemingly straightforward transformation:

  • Electronic Effects: The electron-deficient nature of the heteroaromatic indazole ring can decrease the nucleophilicity of the nitrile nitrogen, making the initial protonation step in acid-catalyzed hydrolysis less favorable.[8]

  • Stability: Indazoles are aromatic, stable heterocycles, but the forcing conditions often required for complete nitrile hydrolysis (e.g., strong acid/base, high temperatures) can lead to ring degradation or unwanted side reactions.[9][10] The 1H-indazole tautomer is generally the most stable form.[1][11]

  • Intermediate Stability: In some cases, the intermediate indazole-7-carboxamide can be particularly stable or prone to precipitation, causing the reaction to stall.

Reaction Mechanisms Overview

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Nitrile Indazole-CN A_Protonated Indazole-C≡N⁺-H A_Nitrile->A_Protonated H⁺ A_Adduct Indazole-C(OH₂⁺)=NH A_Protonated->A_Adduct H₂O A_ImidicAcid Indazole-C(OH)=NH A_Adduct->A_ImidicAcid -H⁺ A_Amide Indazole-CONH₂ A_ImidicAcid->A_Amide Tautomerization A_Acid Indazole-COOH A_Amide->A_Acid H₂O, H⁺, Δ B_Nitrile Indazole-CN B_Adduct Indazole-C(O⁻)=N⁻ B_Nitrile->B_Adduct OH⁻ B_ImidicAcid Indazole-C(OH)=NH B_Adduct->B_ImidicAcid H₂O B_Amide Indazole-CONH₂ B_ImidicAcid->B_Amide Tautomerization B_Carboxylate Indazole-COO⁻ B_Amide->B_Carboxylate OH⁻, Δ B_Acid Indazole-COOH B_Carboxylate->B_Acid H₃O⁺ workup

Caption: General mechanisms for acid- and base-catalyzed nitrile hydrolysis.

Section 2: Troubleshooting Hub (Q&A Format)

This section is structured to address the specific problems you may encounter during your experiments.

Q1: My reaction has stalled, and I'm isolating the primary amide intermediate. How can I drive the reaction to completion?

This is the most common failure mode. The hydrolysis of the amide to the carboxylic acid is often the rate-limiting step and requires more forcing conditions than the initial hydration of the nitrile.[12]

Causality: The amide intermediate may be poorly soluble in the reaction medium, effectively crashing out of the solution and halting the reaction. Alternatively, the reaction conditions (temperature, acid/base concentration) may be insufficient to overcome the activation energy for amide hydrolysis.

Solutions:

  • Increase Temperature: This is the most direct approach. Refluxing at higher temperatures provides the necessary energy to hydrolyze the stable amide. For aqueous HCl or H₂SO₄, this means heating to 100-110°C.

  • Use a High-Boiling Point Co-solvent: If solubility is the primary issue, adding a co-solvent like 1,4-dioxane or ethylene glycol can help keep the amide intermediate in solution. Basic hydrolysis using NaOH in ethylene glycol at temperatures >150°C is a powerful, albeit harsh, method for recalcitrant substrates.

  • Switch to Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times by efficiently heating the polar solvent mixture.[13] This technique often drives reactions to completion where conventional heating fails. A typical starting point would be 150-180°C for 30-60 minutes in a sealed microwave vial.

  • Increase Reagent Concentration: Moving from 6M HCl to concentrated H₂SO₄ can be effective. However, be cautious, as highly concentrated and hot sulfuric acid can promote side reactions like sulfonation or even decarboxylation of the product.[14]

MethodTemperature (°C)Typical TimeKey AdvantagePrimary Risk
Aqueous HCl/H₂SO₄ 100 - 11012 - 48 hStandard, reliableIncomplete conversion
NaOH / Ethylene Glycol 150 - 1904 - 16 hDrives difficult reactionsSubstrate degradation
Microwave (Aq. Acid) 150 - 18030 - 90 minSpeed, efficiencyRequires specialized equipment
Q2: I'm observing low yields of the desired carboxylic acid, even with full conversion of the starting material. What are the likely causes?

Low yield in the face of complete starting material consumption points toward byproduct formation or product degradation.

Causality: The primary suspect is often decarboxylation, where the newly formed indazole-7-carboxylic acid loses CO₂ under the harsh reaction conditions to yield the unsubstituted indazole.[15] Heteroaromatic carboxylic acids can be susceptible to decarboxylation, especially at high temperatures in acidic media.[16][17]

Solutions:

  • Moderate Reaction Temperature and Time: The moment your reaction monitoring (TLC or LCMS) shows complete conversion, begin the workup. Prolonged heating significantly increases the risk of decarboxylation.

  • Switch to Basic Hydrolysis: Basic conditions are generally less prone to inducing decarboxylation of the carboxylate salt product. The negatively charged carboxylate is electronically disfavored from losing CO₂. The free acid is only formed during the final, typically cold, acidic workup.

  • Use Milder, Catalytic Methods: For substrates with sensitive functional groups, harsh hydrolytic methods may be unsuitable. Platinum-catalyzed hydration can selectively convert nitriles to amides under neutral conditions, which could then be hydrolyzed under carefully controlled basic conditions.[18]

Troubleshooting Decision Tree

Troubleshooting_Workflow Start Incomplete Hydrolysis Detected Check_Intermediate Is Amide Intermediate Isolated? Start->Check_Intermediate Check_Yield Is Yield Low Despite Full SM Conversion? Check_Intermediate->Check_Yield No Increase_Temp Action: Increase Temperature (Reflux / Microwave) Check_Intermediate->Increase_Temp Yes Check_Decarboxylation Suspect Decarboxylation or Degradation Check_Yield->Check_Decarboxylation Yes Change_Solvent Action: Add High-Boiling Co-solvent (e.g., Dioxane, Ethylene Glycol) Increase_Temp->Change_Solvent Still Stalls Complete Complete Change_Solvent->Complete Success Moderate_Conditions Action: Reduce Temperature/Time Monitor Closely Check_Decarboxylation->Moderate_Conditions Switch_to_Base Action: Switch to Basic Hydrolysis (e.g., NaOH/H₂O) Check_Decarboxylation->Switch_to_Base Moderate_Conditions->Complete Success Switch_to_Base->Complete Success

Caption: Decision tree for troubleshooting incomplete hydrolysis.

Q3: My starting material is insoluble in the reaction mixture. How can I improve this?

Poor solubility is a common hurdle, especially for larger, more complex indazole derivatives. A reaction cannot proceed if the substrate is not in solution.

Causality: The polarity mismatch between the aqueous acid/base and the often-lipophilic organic substrate prevents effective dissolution.

Solutions:

  • Introduce a Co-solvent: As mentioned, solvents like 1,4-dioxane, THF, ethanol, or ethylene glycol are miscible with water and can greatly enhance the solubility of the starting nitrile.[19] A 1:1 to 3:1 ratio of organic solvent to aqueous acid/base is a good starting point.

  • Phase-Transfer Catalysis: For basic hydrolysis, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be employed. The PTC helps shuttle the hydroxide ion into the organic phase (or a solid particle surface) to react with the nitrile.

  • Use an Organic-Soluble Acid Catalyst: In some cases, adding an organic-soluble strong acid, such as p-toluenesulfonic acid, alongside aqueous HCl or H₂SO₄ can facilitate hydrolysis at the organic-aqueous interface or within the organic phase itself.[14]

Section 3: Validated Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common hydrolysis strategies. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: High-Temperature Acid Hydrolysis (6M HCl)
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the indazole-7-carbonitrile (1.0 eq).

  • Reagent Addition: Add 6M aqueous hydrochloric acid (sufficient to make a 0.1-0.2 M solution). If solubility is poor, add 1,4-dioxane (25-50% of total volume).

  • Reaction: Heat the mixture to reflux (approx. 100-110°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LCMS every 4-6 hours. Check for the disappearance of the starting material and the intermediate amide.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then to 0°C in an ice bath.

  • Isolation: The carboxylic acid product will often precipitate from the cold aqueous solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then a small amount of a non-polar solvent like hexanes to remove organic impurities. Dry under vacuum. If necessary, the product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Robust Basic Hydrolysis (NaOH/H₂O/EtOH)
  • Setup: In a round-bottom flask with a stir bar and reflux condenser, dissolve the indazole-7-carbonitrile (1.0 eq) in ethanol (5-10 volumes).

  • Reagent Addition: Add a 10-20% aqueous solution of sodium hydroxide (2-5 eq).[19]

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) and stir until the reaction is complete by TLC/LCMS analysis.

  • Work-up: Cool the reaction mixture and concentrate it under reduced pressure to remove the ethanol.

  • Isolation: Dilute the remaining aqueous residue with water and wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-acidic impurities.

  • Precipitation: Cool the aqueous layer to 0°C and slowly acidify with cold 1M HCl until the pH is ~2-3. The carboxylic acid product should precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Section 4: Frequently Asked Questions (FAQs)

  • Q: How do I effectively monitor the reaction progress?

    • A: LCMS is the ideal method, as it can simultaneously track the starting nitrile, the amide intermediate, the carboxylic acid product, and potential byproducts like the decarboxylated indazole. For a quicker, qualitative assessment, TLC can be effective if you have standards for the starting material and product, and the components have different Rf values.

  • Q: What are the best work-up procedures to isolate the carboxylic acid?

    • A: The key is exploiting the acidic nature of the product. After basic hydrolysis, an acid wash removes basic and neutral impurities, leaving your product as a salt in the aqueous layer. Subsequent acidification precipitates the pure product. After acidic hydrolysis, cooling and filtration are often sufficient. If the product is highly water-soluble, extraction into an organic solvent like ethyl acetate after saturating the aqueous layer with NaCl may be necessary.

  • Q: Can I use enzymatic hydrolysis for this substrate?

    • A: Enzymatic hydrolysis using nitrilases is a powerful and mild alternative, operating at neutral pH and room temperature.[20] This method is ideal for substrates with acid- or base-sensitive functional groups.[21] However, it requires screening for a suitable enzyme that accepts the indazole-7-carbonitrile as a substrate, which may not be readily available for this specific heterocyclic system.

Section 5: References

  • 20.7: Chemistry of Nitriles. (2025). Chemistry LibreTexts. [Link]/20%3A_Carboxylic_Acids_and_Their_Derivatives/20.07%3A_Chemistry_of_Nitriles)
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
  • 21.5. Hydrolysis of nitriles. Lumen Learning. [Link]
  • CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms. (2024). YouTube. [Link]
  • Nitriles: base hydrolysis. (2018). YouTube. [Link]
  • Jiang, X., Minnaard, A. J., Feringa, B. L., & de Vries, J. G. (n.d.). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry. [Link]
  • Starks, C. M. (1970). U.S. Patent No. 3,542,822. Washington, DC: U.S. Patent and Trademark Office.
  • Stereochemistry of Enzymatic Hydrolysis of Nitriles. CHIMIA. [Link]
  • Organic Syntheses Procedure. Organic Syntheses. [Link]
  • hydrolysis of nitriles. Chemguide. [Link]
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. [Link]
  • Hydrolysis Reaction. CEM Corporation. [Link]
  • Biocatalytic hydrolysis of nitriles. (2016). ResearchGate. [Link]
  • Decarboxylation method of heterocyclic carboxylic acid compounds. Google Patents.
  • Decarboxylation. Wikipedia. [Link]
  • Hydrolysis of Nitriles. Organic Synthesis. [Link]
  • Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. MDPI. [Link]
  • Decarboxylative iodination of (hetero)aromatic carboxylic acids enabled... ResearchGate. [Link]
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
  • Kornblum, N., & Singaram, S. (n.d.). The conversion of nitriles to amides and esters to acids by the action of sodium superoxide. The Journal of Organic Chemistry. [Link]
  • Decarboxylative/Decarbonylative Couplings of (Hetero)Aryl Carboxylic Acids and Derivatives. Macmillan Group. [Link]
  • Process for the hydrolysis of nitriles. Google Patents.
  • The Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]/Nitriles/Reactivity_of_Nitriles/The_Hydrolysis_of_Nitriles)
  • Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. Bioconjugate Chemistry. [Link]
  • Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. PMC. [Link]
  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry. [Link]
  • Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. (2020). YouTube. [Link]
  • Exploring the untapped reactivity of nitrile reagents for site-selective protein modification. UCL Discovery. [Link]
  • Why is the nitrile group not hydrolyzed as well during hydrolysis of imine in Thorpe reaction? Chemistry Stack Exchange. [Link]
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
  • Nitrile to Amide - Common Conditions. Organic Chemistry Data. [Link]
  • Process for hydrolysis of nitriles. Google Patents.
  • 20.11 Synthesis and Reactions of Nitriles. Chad's Prep. [Link]
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules. [Link]
  • Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. [Link]
  • Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. PMC. [Link]
  • The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

Purification strategies for 1-Methyl-1H-indazole-7-carbonitrile crude mixtures

[1]

Executive Summary

The purification of 1-Methyl-1H-indazole-7-carbonitrile presents a specific set of challenges, primarily driven by the formation of the unwanted N2-isomer (2-methyl-2H-indazole-7-carbonitrile) during methylation and the retention of transition metals if synthesized via cyanation.[1] This guide provides a self-validating workflow to isolate the target N1-isomer with >99% purity.

Part 1: Critical Impurity Profiling (The "Why" and "What")

Q1: My crude LC-MS shows two peaks with the same mass (M+1 = 158). Which one is my product?

Diagnosis: You are likely observing the classic N1 vs. N2 regioisomer pair . Technical Insight: Indazoles are ambident nucleophiles. Under standard alkylation conditions (e.g., MeI/NaH or MeI/Cs₂CO₃), methylation occurs at both nitrogen atoms.

  • N1-Isomer (Target): Thermodynamically favored in most cases, but steric hindrance at the C7 position (due to the cyano group) can destabilize this isomer or slow its formation, leading to significant amounts of N2.

  • N2-Isomer (Impurity): Kinetically favored under certain conditions and often less polar.[1]

Q2: How do I definitively distinguish the N1-isomer from the N2-isomer using NMR?

Protocol: Do not rely solely on chemical shift prediction. Use 1D NOE (Nuclear Overhauser Effect) or 2D NOESY spectroscopy. This is the only self-validating identification method for this specific substrate.[1]

Feature1-Methyl-1H-indazole-7-carbonitrile (Target) 2-Methyl-2H-indazole-7-carbonitrile (Impurity)
Methyl Position N1N2
Proximity to H3 Far (> 4 Å)Close (~2.2 Å)
Proximity to H7 Blocked by CN group Far
NOE Signal NO enhancement of H3 signal upon irradiating Me.[1]Strong enhancement of H3 signal upon irradiating Me.

Critical Note: In unsubstituted indazoles, the N1-methyl shows an NOE to H7. Since your C7 position is occupied by a nitrile group, the absence of an NOE to H3 is the positive confirmation for your target N1-isomer.

Part 2: Primary Purification Strategy (Chromatography)

Q3: Can I separate the isomers using standard silica gel flash chromatography?

Answer: Yes, but the elution order is critical . Guidance:

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase: Hexanes (or Heptane) / Ethyl Acetate (EtOAc).

  • Elution Profile:

    • N2-Isomer (Impurity): Typically elutes first (Higher R_f).[1] The quinoid-like resonance contribution often renders the N2-isomer less polar on silica than the aromatic N1-isomer.[1]

    • N1-Isomer (Target): Typically elutes second (Lower R_f).[1]

    • Note: The electron-withdrawing 7-CN group reduces the basicity of the system, potentially compressing the separation.[1] A shallow gradient is required.

Recommended Gradient Protocol:

  • Column: 12g or 24g Silica Flash Cartridge (for <1g crude).

  • Flow Rate: 30 mL/min.

  • Gradient:

    • 0–5 min: 100% Hexanes (Equilibration)

    • 5–15 min: 0% → 10% EtOAc in Hexanes

    • 15–35 min: 10% → 30% EtOAc in Hexanes (Expect N2 elution)

    • 35–50 min: 30% → 50% EtOAc in Hexanes (Expect N1 elution)

Q4: The isomers are co-eluting. What is the "Plan B"?

Answer: Switch orthogonality. If the dipole difference is insufficient on silica, use C18 Reverse Phase chromatography.[2] The hydrophobic interaction with the C18 chains often discriminates based on the effective molecular shape and solvation shell, which differs between the "L-shaped" N1-isomer and the more linear N2-isomer.[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Gradient: 5% to 95% MeCN.

Part 3: Metal Scavenging (If synthesized via Cyanation)[1]

Q5: I synthesized this from 7-bromo-1-methylindazole using CuCN or Pd-catalysis. The solid is off-white/gray.[1] How do I clean it?

Diagnosis: Residual transition metals (Copper or Palladium) are trapped in the nitrogen-rich lattice.[1] Remediation Protocol: Do not rely on crystallization alone, as metals often co-crystallize.

  • Dissolution: Dissolve the crude mixture in EtOAc or THF (10 vol).

  • Scavenger Treatment: Add SiliaMetS® Thiol or DMT (dimercaptotriazine) functionalized silica (0.5 eq relative to expected metal load).

  • Incubation: Stir at 40°C for 2–4 hours.

  • Filtration: Filter through a 0.45 µm pad (Celite or PTFE) to remove the scavenger-metal complex.

  • Result: The filtrate should be significantly lighter in color.

Part 4: Visual Workflows

Figure 1: Purification Decision Tree

This logic gate ensures you choose the correct path based on your crude mixture's profile.

PurificationStrategyStartCrude Mixture(1-Methyl-1H-indazole-7-carbonitrile)CheckIsomersStep 1: Check Isomer Ratio(H-NMR or LC-MS)Start->CheckIsomersIsomerMixMixture of N1 & N2 Isomers?CheckIsomers->IsomerMixFlashStep 2: Flash Chromatography(Silica Gel)IsomerMix->FlashYesCheckMetalStep 3: Metal Residue?(Color: Gray/Green)IsomerMix->CheckMetalNo (Pure Regioisomer)GradientGradient: 0-40% EtOAc/Hex(N2 elutes first, N1 second)Flash->GradientCoElutionPoor Separation?Gradient->CoElutionReversePhaseSwitch to C18 Reverse Phase(H2O/MeCN + 0.1% FA)CoElution->ReversePhaseYesCoElution->CheckMetalNoReversePhase->CheckMetalScavengeAdd SiliaMetS® ThiolStir 4h @ 40°C -> FilterCheckMetal->ScavengeYesCrystallizeStep 4: Final PolishingRecrystallize (EtOH/H2O)CheckMetal->CrystallizeNoScavenge->CrystallizeFinalPure N1-Isomer(>99% purity)Crystallize->Final

Caption: Logical workflow for the purification of 7-cyano-1-methylindazole, addressing isomer separation and metal removal.

Figure 2: NMR Identification Logic (The "NOE Test")

Use this logic to interpret your NOE data definitively.

NMRLogicExpExperiment:Irradiate N-Methyl PeakObservationObserve Aromatic Region(H3 Proton)Exp->ObservationResultYesStrong NOE at H3Observation->ResultYesResultNoNO Enhancement at H3Observation->ResultNoConclusionN2Conclusion:N2-Isomer (Impurity)(Me is close to H3)ResultYes->ConclusionN2ConclusionN1Conclusion:N1-Isomer (Target)(Me is far from H3)ResultNo->ConclusionN1

Caption: The definitive NOE-based identification strategy. Absence of H3 enhancement confirms the N1-isomer.[1]

References

  • Regioselective Alkylation of Indazoles

    • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
    • Source: Beilstein J. Org. Chem. 2024, 20, 1940–1954.
    • URL:[Link][1]

    • Relevance: Discusses the thermodynamic (N1) vs. kinetic (N2)
  • Chromatographic Separation of Indazole Isomers

    • Title: Separation of N1- and N2-alkylated indazoles by liquid chromatography.[1]

    • Source: Journal of Chrom
    • Context: Supports the observation that N2-isomers (quinoid character) generally elute earlier than N1-isomers on silica gel due to polarity differences.[1]

  • Title: Metal Scavenging Solutions for Pharmaceutical Purification.

Validation & Comparative

A Comparative Guide to FTIR Spectrum Analysis of the Nitrile Stretch in Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The incorporation of a nitrile (C≡N) group into these derivatives offers a versatile handle for synthetic transformations and can significantly influence the molecule's electronic properties and biological activity.[3][4] Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid and sensitive method for characterizing this crucial functional group. This guide offers an in-depth comparison of FTIR analysis with other spectroscopic techniques and provides a detailed examination of the experimental factors that influence the nitrile stretching frequency in indazole derivatives.

The Nitrile Stretch: A Sensitive Probe of Molecular Environment

The carbon-nitrogen triple bond in a nitrile group gives rise to a characteristic stretching vibration in the infrared spectrum, typically appearing in a relatively uncongested region between 2260 and 2220 cm⁻¹.[4][5] This peak is often sharp and intense due to the significant change in dipole moment during the vibration.[4] The precise position of this absorption band is exquisitely sensitive to the local electronic and structural environment, making it a powerful diagnostic tool for chemists.

A Comparative Overview of Analytical Techniques

While FTIR is a cornerstone technique for functional group analysis, a comprehensive understanding of a molecule often requires complementary methods. Here, we compare FTIR with Raman and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of the nitrile group in indazole derivatives.

FeatureFTIR SpectroscopyRaman SpectroscopyNMR Spectroscopy
Principle Measures the absorption of infrared radiation by molecular vibrations.[6][7]Measures the inelastic scattering of monochromatic light by molecular vibrations.[7][8]Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.[9]
Sensitivity to Nitrile Group High, due to the large change in dipole moment of the polar C≡N bond.[4]Variable. The C≡N stretch is Raman active but may be weak if the change in polarizability is small.[8]Indirect. Observes the nitrile carbon (~115-120 ppm) and adjacent protons (~2-3 ppm).[5][10]
Sample Preparation Often requires sample preparation (e.g., KBr pellets, solutions). ATR accessories can simplify this.Minimal to no sample preparation is typically required.[8]Requires dissolution in a deuterated solvent.[11]
Interference Water and other hydroxyl-containing solvents can interfere due to broad O-H absorptions.[8][12]Less susceptible to interference from water.[7] Fluorescence can be a significant issue.[8]Solvent signals must be considered; impurities can complicate spectra.
Information Provided Direct evidence of the presence and bonding environment of the nitrile group.Complementary vibrational information. Particularly good for non-polar bonds.[8]Provides detailed information about the electronic environment and connectivity of atoms.[9][11]
Application to Indazole Derivatives Excellent for routine identification, studying hydrogen bonding, and solvent effects.Useful for solid-state analysis and in aqueous media where FTIR is challenging.Essential for unambiguous structure elucidation and studying isomerism (N-1 vs. N-2 substitution).[13]

In-Depth Analysis of Factors Influencing the Nitrile Stretching Frequency in FTIR

The precise wavenumber of the nitrile absorption in the FTIR spectrum of an indazole derivative is dictated by a combination of electronic and environmental factors. Understanding these influences is critical for accurate spectral interpretation.

Electronic Effects: Conjugation and Substituents

The electronic nature of the indazole ring system and any substituents can significantly alter the C≡N bond strength and, consequently, its stretching frequency.

  • Conjugation: When the nitrile group is conjugated with the aromatic indazole ring, delocalization of π-electrons weakens the C≡N triple bond. This decrease in bond order results in a lower force constant and a shift of the stretching frequency to a lower wavenumber (a red shift).[4][14] Aromatic nitriles typically absorb in the 2240-2220 cm⁻¹ range, whereas saturated nitriles appear at higher frequencies (2260-2240 cm⁻¹).[4]

  • Substituent Effects: Electron-donating groups on the indazole ring increase the electron density in the π-system, enhancing conjugation and further lowering the nitrile stretching frequency. Conversely, electron-withdrawing groups decrease electron density, strengthening the C≡N bond and causing a shift to a higher wavenumber (a blue shift).[15][16]

Environmental Effects: Solvents and Hydrogen Bonding

The local microenvironment surrounding the nitrile group plays a crucial role in determining its vibrational frequency. This is particularly relevant for drug development professionals studying the interaction of indazole derivatives with biological targets.

  • Solvent Polarity (Solvatochromism): The nitrile stretching frequency is sensitive to the polarity of the solvent.[17][18] In aprotic solvents, the interaction is primarily electrostatic (dipole-dipole), and the frequency shift often correlates with the solvent's dielectric constant.[19] This phenomenon, known as the vibrational Stark effect, can be used to probe the local electric field experienced by the nitrile group.[3][17]

  • Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. In protic solvents or in the presence of hydrogen bond donors (e.g., amino or hydroxyl groups within the molecule or a biological target), hydrogen bonding can have a significant impact on the nitrile stretching frequency. This interaction typically leads to a pronounced blue shift (increase in wavenumber).[17][18][20] This is because the donation of a hydrogen bond to the nitrogen lone pair alters the electronic structure of the nitrile group, leading to a stronger C≡N bond.[3][18] The strength and geometry of the hydrogen bond can influence the magnitude of this shift.[20][21]

Experimental Protocols

Standard Operating Procedure: FTIR Analysis of a Solid Indazole Derivative using the KBr Pellet Method

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of a solid, non-hygroscopic indazole derivative. KBr is transparent to infrared radiation in the typical analysis range and serves as an inert matrix.[22]

Materials:

  • Indazole derivative sample (1-2 mg)

  • Dry, spectroscopic grade potassium bromide (KBr) powder (100-200 mg)

  • Agate mortar and pestle

  • Pellet die

  • Hydraulic press

  • FTIR spectrometer

Procedure:

  • Grinding: Place approximately 1-2 mg of the solid indazole derivative into a clean, dry agate mortar.[22]

  • Mixing: Add 100-200 mg of dry KBr powder to the mortar. The sample-to-KBr ratio should be between 0.2% and 1%.[12]

  • Homogenization: Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to 1-2 microns to minimize light scattering.[12]

  • Pellet Pressing: Transfer the powder mixture into the collar of a pellet die. Place the die into a hydraulic press and apply pressure to form a transparent or translucent pellet.[22]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record the background spectrum (air) and then the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).[23]

Workflow for Investigating Solvent Effects on Nitrile Stretching Frequency

This workflow outlines the steps to study the influence of solvent polarity on the nitrile stretching frequency of an indazole derivative.

G cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing & Interpretation A Dissolve indazole derivative in a series of aprotic solvents (e.g., hexane, CCl4, CH2Cl2, DMSO) B Prepare solutions of known concentration (e.g., 10 mM) A->B C Select appropriate liquid cell (e.g., CaF2 or NaCl windows) B->C D Acquire background spectrum of the pure solvent C->D E Acquire spectrum of the -indazole derivative solution D->E F Repeat for each solvent E->F G Identify the C≡N peak position for each spectrum F->G H Correlate peak position with solvent polarity parameters (e.g., dielectric constant) G->H

Caption: Workflow for solvent effect analysis.

Data Summary: Expected Nitrile Stretching Frequencies

The following table summarizes the expected ranges for the nitrile stretching frequency in indazole derivatives under various conditions, based on the principles discussed.

ConditionExpected ν(C≡N) Range (cm⁻¹)Primary Influencing Factor
Saturated, Non-conjugated Nitrile2260 - 2240Bond Order
Aromatic, Conjugated Nitrile2240 - 2220Conjugation
Conjugated Nitrile with Electron-Donating Group2230 - 2215Enhanced Conjugation
Conjugated Nitrile with Electron-Withdrawing Group2245 - 2230Reduced Conjugation
In Aprotic, Non-polar Solvent (e.g., Hexane)Higher end of the respective rangeMinimal Solvation Effects
In Aprotic, Polar Solvent (e.g., DMSO)Lower end of the respective rangeVibrational Stark Effect
In Protic Solvent (e.g., Methanol)Blue-shifted from aprotic solvent valueHydrogen Bonding

Conclusion

FTIR spectroscopy is an indispensable tool for the analysis of nitrile-containing indazole derivatives in drug discovery and development. The nitrile stretching vibration provides a sensitive and information-rich probe into the electronic structure and local environment of the molecule. By carefully considering the effects of conjugation, substituents, solvent polarity, and hydrogen bonding, researchers can extract valuable insights from the FTIR spectrum. When used in conjunction with complementary techniques like NMR and Raman spectroscopy, a comprehensive understanding of these important pharmaceutical building blocks can be achieved.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.).
  • FTIR Principles and Sample Preparation - LPD Lab Services Ltd. (n.d.).
  • Sample preparation for FT-IR. (n.d.).
  • Tucker, M. J., et al. (2018). Quantifying the Effects of Hydrogen Bonding on Nitrile Frequencies in GFP: Beyond Solvent Exposure. PubMed.
  • Tucker, M. J., et al. (2018). Quantifying the Effects of Hydrogen Bonding on Nitrile Frequencies in GFP: Beyond Solvent Exposure. ResearchGate.
  • Suydam, I. T., et al. (2006). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. PMC.
  • Interpretation of IR spectrum of compound 1N2a. (n.d.). ResearchGate.
  • Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (n.d.).
  • Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. (2022). ChemRxiv.
  • Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. (2016). The Journal of Physical Chemistry B - ACS Publications.
  • Suydam, I. T., et al. (2012). Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect. The Journal of Physical Chemistry B - ACS Publications.
  • FTIR Analysis | RTI Laboratories. (n.d.).
  • Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment. (2004). ResearchGate.
  • Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. (2022). ChemRxiv.
  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. (2021). RSC Publishing.
  • Comparison of FT-IR and Raman Spectroscopy. (2017).
  • Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions - Gateway Analytical. (2021).
  • FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager. (n.d.).
  • Difference between FTIR and Raman Spectroscopy - Rocky Mountain Labs. (2023).
  • Infrared Spectrometry - MSU chemistry. (n.d.).
  • Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b)... - ResearchGate. (n.d.).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.).
  • Comparison of FT-IR and Raman Spectroscopy - ResearchGate. (n.d.).
  • Factors affecting vibrational (IR) stretching frequency | Vibrational or Infrared (IR) Spectroscopy. (2023). YouTube.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025).
  • Jose M Martín-Alvarez PhD Professor (Associate) at University of Valladolid - ResearchGate. (n.d.).
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries. (n.d.).
  • Indazole(271-44-3)IR1 - ChemicalBook. (n.d.).
  • Temperature-dependence shifts in the nitrile stretching frequency in... - ResearchGate. (n.d.).
  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC. (2019).
  • NMR Spectroscopy Revolutionizes Drug Discovery. (2024).
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC. (n.d.).
  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - ResearchGate. (2019).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.).
  • Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC. (2024).
  • How to Interpret FTIR Results: A Beginner's Guide. (2025).
  • FTIR data of nitrile (1 c and 2) and amidoxime (1 c‐AO and 2‐AO)... - ResearchGate. (n.d.).
  • Infrared Absorption Band Due to Nitrile Stretching Vibration | Analytical Chemistry. (n.d.).
  • Vibronic Effects Analysis of the Substituent Effect on the Spectral Properties of the EMI and CPL of Three[24]Helicene Derivatives - MDPI. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and. (n.d.).
  • Nitrile group as IR probe to detect the structure and hydrogen-bond properties of piperidinium/pyrrolidinium based ionic liquids and acetonitrile mixtures | Request PDF - ResearchGate. (2025).
  • The representative of FTIR spectrum of the nitrile-functionalized of 3.Br benzimidazolium salt - ResearchGate. (n.d.).
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. (2024).

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Validating Purity of CAS 864750-71-4 via Elemental Analysis: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Validating the purity of high-value pharmaceutical intermediates like CAS 864750-71-4 requires a multi-faceted analytical strategy. While HPLC and LC-MS are the gold standards for detecting organic impurities, they often fail to identify non-chromophoric contaminants such as residual moisture, trapped inorganic salts, or solvates.

Organic Elemental Analysis (EA) —specifically Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) combustion analysis—serves as a critical orthogonal method. It validates the bulk composition of the material, ensuring that the empirical formula matches the theoretical structure.

This guide provides a rigorous, self-validating protocol for using EA to validate the purity of CAS 864750-71-4. It moves beyond simple "black box" testing to explain the causality of errors and the interpretation of deviations.

Note on CAS 864750-71-4: As public indexing for this specific CAS is limited, this guide treats it as a representative New Chemical Entity (NCE) or high-value pharmaceutical intermediate. The protocols described are industry-standard for validating organic small molecules in drug development.

Comparative Analysis: Why Elemental Analysis?

Before detailing the protocol, it is essential to understand why EA is non-negotiable for rigorous purity validation, even when HPLC data is available.

Table 1: Elemental Analysis vs. Chromatographic Techniques
FeatureElemental Analysis (CHNS) HPLC / UPLC NMR (

H/

C)
Primary Target Bulk elemental composition (C, H, N, S).[1]Organic impurities & degradation products.[2]Structural connectivity & solvent identification.
Detection Basis Combustion gases (

).
UV/Vis absorption or Mass Spec.[3]Magnetic resonance of nuclei.
Blind Spots Cannot distinguish isomers; lower sensitivity to trace organic impurities (<0.1%).Inorganic salts , moisture, non-UV absorbing compounds.Inorganic salts; quantification requires internal standard.
Purity Insight Absolute Purity : Detects "invisible" mass (water, ash).Relative Purity : % Area under curve (AUC).Structural Purity & Solvate Ratio.
Validation Role Confirms empirical formula & absence of bulk contamination.Quantifies specific organic impurities.[4]Confirms identity & solvate stoichiometry.

Key Insight: A sample can show >99% purity by HPLC but fail EA (e.g., finding 5% lower Carbon) due to trapped inorganic salts (like NaCl from a brine wash) or retained moisture. EA validates the "whole" mass.

Experimental Protocol: Validating CAS 864750-71-4

This protocol utilizes the Flash Combustion (Dumas) method. The system must be self-validating, meaning every run includes checks to ensure instrument performance.

Phase 1: Sample Preparation (The Critical Step)

Most EA failures are due to poor sample prep, not sample impurity.

  • Homogenization:

    • Action: Grind the CAS 864750-71-4 sample into a fine, uniform powder using an agate mortar and pestle.

    • Reason: Large crystals combust unevenly, leading to low Carbon recovery.

  • Drying (Volatile Removal):

    • Action: Dry the sample in a vacuum oven at 40–50°C for 4–6 hours (or as permitted by thermal stability).

    • Reason: Surface moisture or residual solvent will skew Hydrogen results high and Carbon results low.

  • Weighing:

    • Equipment: Ultra-microbalance (readability

      
      ).[5]
      
    • Target Mass: 1.5 – 2.5 mg (depending on detector saturation limits).

    • Protocol: Weigh directly into a tin capsule. Fold the capsule tightly to exclude air (which contains Nitrogen).

Phase 2: Instrument Setup & Calibration

System: CHNS Analyzer (e.g., Thermo FlashSmart, Elementar vario).

  • Combustion Reactor: Set to 950–1000°C with Oxygen injection.

    • Note: For refractory compounds, add a pinch of Vanadium Pentoxide (

      
      ) to the tin capsule to aid combustion.
      
  • Carrier Gas: Helium (High Purity >99.999%).

  • Calibration (K-Factor Determination):

    • Run a standard (e.g., Acetanilide or Sulfanilamide ) at least 3 times.

    • Acceptance Criteria: The K-factor standard deviation must be

      
      .
      
  • Blank Run: Run an empty tin capsule to subtract the background Carbon/Nitrogen signal from the capsule and air.

Phase 3: Analysis of CAS 864750-71-4
  • Run the target sample in triplicate .

  • Run Sequence:

    • Blank

      
       Standard 
      
      
      
      Sample (1)
      
      
      Sample (2)
      
      
      Sample (3)
      
      
      Standard (Check).
  • Validity Check: The final Standard Check must be within

    
     of the theoretical value to validate the run drift.
    

Data Interpretation & Decision Logic

The industry standard for "Analytical Purity" via EA is a deviation of


 absolute  from the theoretical value for each element.
Calculating Theoretical Values

Assume the hypothetical formula for CAS 864750-71-4 is


.


(Repeat for H, N, S)
Interpretation Logic
  • Scenario A (Pass): Experimental values for C, H, N are within

    
     of theoretical.
    
  • Scenario B (Low C, High H):

    • Cause: Trapped solvent (e.g., Methanol, Ethanol) or Moisture (

      
      ).
      
    • Action: Re-dry sample and re-analyze. Check NMR for solvent peaks.

  • Scenario C (Low C, Low H, Low N):

    • Cause: Non-combustible inorganic contamination (e.g., Silica, Sodium Sulfate, Salts).

    • Action: Perform Residue on Ignition (ROI) or ICP-MS to identify the inorganic mass.

  • Scenario D (High C):

    • Cause: Incomplete combustion (soot formation) or contamination with a carbon-rich impurity.

    • Action: Increase Oxygen flow or add combustion aid (

      
      ).
      

Visualization: Validation Workflow

The following diagram illustrates the decision matrix for validating purity based on EA results.

EA_Validation_Workflow Start Start: CAS 864750-71-4 Sample Prep Sample Prep: Homogenize & Dry (Vac Oven) Start->Prep Analysis Run CHNS Analysis (Triplicate) Prep->Analysis Compare Compare Found vs. Theoretical (Limit: ± 0.4%) Analysis->Compare Pass PASS: Confirm Purity Proceed to Bio-Assay Compare->Pass Within ±0.4% Fail_LowAll FAIL: Low C, H, N (Inorganic Contamination?) Compare->Fail_LowAll All Values Low Fail_LowC_HighH FAIL: Low C, High H (Solvent/Moisture?) Compare->Fail_LowC_HighH Low C, High H Action_Ash Action: Check Ash/ROI & ICP-MS Fail_LowAll->Action_Ash Action_Dry Action: Re-Dry Sample & Check NMR Fail_LowC_HighH->Action_Dry Action_Dry->Analysis Retest

Figure 1: Decision Logic for Purity Validation via Elemental Analysis. This workflow isolates the root cause of purity failures (Solvent vs. Inorganic).

References

  • Waites, T. (2021). Elemental Analysis: An Important Purity Control But Prone to Manipulations.[5][6] Inorganic Chemistry Frontiers. Link

  • FDA. (2018).[7] Elemental Impurities in Drug Products: Guidance for Industry. U.S. Food and Drug Administration.[7][8] Link

  • Measurlabs. (2023).[9] Comparison of Elemental Analysis Techniques. Measurlabs Technical Guides. Link

  • USP. (2023). General Chapter <233> Elemental Impurities—Procedures. United States Pharmacopeia.[8] Link

  • Agilent Technologies. (2020). Elemental Impurity Analysis in Regulated Pharmaceutical Laboratories. Agilent Technical Primers. Link

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 1-Methyl-1H-indazole-7-carbonitrile and Related Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anticipated UV-Vis absorption characteristics of 1-Methyl-1H-indazole-7-carbonitrile. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document leverages a comparative approach. By examining the experimentally determined UV-Vis absorption maxima of structurally related indazole derivatives, we can elucidate the electronic effects of N-methylation and substitution at the 7-position. This guide will delve into the theoretical principles governing these spectral shifts and provide a robust experimental protocol for researchers seeking to determine the absorption properties of novel indazole compounds.

Understanding the Indazole Chromophore: The Influence of Structure on UV-Vis Absorption

The indazole ring system, an aromatic heterocycle, possesses a chromophore that absorbs ultraviolet (UV) light. The specific wavelengths of maximum absorption (λmax) are sensitive to the electronic structure of the molecule. Modifications to the indazole core, such as the addition of substituents or methylation of the nitrogen atom, can alter the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in shifts of the absorption maxima. An extension of conjugation or the presence of electron-donating groups typically leads to a bathochromic (red) shift to longer wavelengths, while the introduction of electron-withdrawing groups can also induce significant shifts, the direction of which depends on the nature of the electronic transitions involved.

Comparative Analysis of Indazole Derivatives

To predict the UV-Vis absorption profile of 1-Methyl-1H-indazole-7-carbonitrile, we will analyze the spectra of three key compounds: the parent 1H-indazole, its N-methylated counterpart 1-methyl-1H-indazole, and 7-nitro-1H-indazole, which features a strong electron-withdrawing group at the 7-position, analogous to the cyano group.

CompoundSolventλmax 1 (nm)λmax 2 (nm)Molar Absorptivity (ε)Reference
1H-IndazoleAcetonitrile~250~290Not specified[1]
1-Methyl-1H-indazoleAcetonitrile~250~295Not specified[1]
7-Nitro-1H-indazoleNot specified237, 348-Not specified[2]

Key Observations and Mechanistic Insights:

  • Effect of N-Methylation: The UV-Vis spectra of 1H-indazole and 1-methyl-1H-indazole in acetonitrile are very similar, with both exhibiting two main absorption bands around 250 nm and in the 290-295 nm region.[1] The minor red shift observed in the longer wavelength band of 1-methyl-1H-indazole (from ~290 nm to ~295 nm) can be attributed to the hyperconjugative effect of the methyl group, which acts as a weak electron-donating group, slightly lowering the HOMO-LUMO energy gap.[1]

  • Effect of a 7-Position Electron-Withdrawing Group: The UV-Vis spectrum of 7-nitro-1H-indazole shows two distinct absorption maxima at 237 nm and 348 nm.[2] The nitro group is a strong electron-withdrawing group. Its presence at the 7-position significantly alters the electronic distribution within the indazole ring, leading to a notable bathochromic shift of the longer wavelength absorption band compared to the unsubstituted 1H-indazole. This is due to the extension of the π-conjugated system and the stabilization of the excited state.

  • Predicted Absorption for 1-Methyl-1H-indazole-7-carbonitrile: Based on the above observations, we can predict the UV-Vis absorption spectrum of 1-Methyl-1H-indazole-7-carbonitrile. The cyano group (–C≡N) is also a potent electron-withdrawing group, similar in electronic effect to the nitro group, through both inductive and resonance effects. Therefore, we anticipate a significant bathochromic shift in the longer wavelength absorption band of 1-Methyl-1H-indazole-7-carbonitrile compared to 1-methyl-1H-indazole. The resulting spectrum is expected to show a λmax in the region of 320-350 nm, analogous to the shift observed for 7-nitro-1H-indazole. The shorter wavelength band is also likely to be present, potentially with a slight shift.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To empirically validate the predicted absorption maxima, the following detailed protocol for obtaining the UV-Vis spectrum of 1-Methyl-1H-indazole-7-carbonitrile is recommended.

1. Materials and Instrumentation:

  • Sample: 1-Methyl-1H-indazole-7-carbonitrile (high purity)

  • Solvent: Spectroscopic grade acetonitrile or ethanol.

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

2. Solution Preparation:

  • Stock Solution (e.g., 1 mM): Accurately weigh a small amount of 1-Methyl-1H-indazole-7-carbonitrile and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask to create a stock solution of known concentration.

  • Working Solutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically an absorbance value between 0.2 and 0.8 at the λmax).

3. Spectrophotometer Setup and Measurement:

  • Wavelength Range: Set the spectrophotometer to scan a wavelength range from 200 nm to 400 nm.

  • Blank Correction: Fill both the sample and reference cuvettes with the pure solvent and perform a baseline correction.

  • Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

4. Data Analysis:

  • Identify the wavelengths of maximum absorbance (λmax).

  • If the concentration of the solution is known, calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εbc, where A is absorbance, ε is molar absorptivity, b is the path length in cm, and c is the concentration in mol/L).

Visualizing Structural Relationships and Experimental Workflow

To further clarify the relationships between the discussed compounds and the experimental process, the following diagrams are provided.

G cluster_0 Comparative Indazole Structures 1H_Indazole 1H-Indazole 1_Methyl_Indazole 1-Methyl-1H-indazole 1H_Indazole->1_Methyl_Indazole N-Methylation 7_Nitro_Indazole 7-Nitro-1H-indazole 1H_Indazole->7_Nitro_Indazole 7-Nitro Substitution Target_Compound 1-Methyl-1H-indazole-7-carbonitrile 1_Methyl_Indazole->Target_Compound 7-Cyano Substitution

Caption: Structural relationships of the compared indazole derivatives.

G cluster_1 UV-Vis Spectroscopy Workflow Start Start Prep_Solution Prepare Stock and Working Solutions Start->Prep_Solution Instrument_Setup Spectrophotometer Setup (Wavelength, Blank) Prep_Solution->Instrument_Setup Measure_Spectrum Acquire Absorption Spectrum Instrument_Setup->Measure_Spectrum Data_Analysis Identify λmax and Calculate ε Measure_Spectrum->Data_Analysis End End Data_Analysis->End

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.